Misoprostol acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-MKYGPDKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347869 | |
| Record name | Misoprostol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66792-31-2, 112137-89-0 | |
| Record name | Misoprostol acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misoprostol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 112137-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISOPROSTOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Misoprostol Acid: A Prostaglandin E1 Analog - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a widely utilized therapeutic agent with a range of clinical applications, primarily in gastroenterology and obstetrics.[1][2][3] Administered as a prodrug, misoprostol is rapidly de-esterified to its biologically active metabolite, misoprostol acid.[4] This active form exerts its pharmacological effects by interacting with E-type prostanoid (EP) receptors, a class of G-protein coupled receptors (GPCRs).[3] This technical guide provides an in-depth overview of this compound, focusing on its receptor binding profile, downstream signaling pathways, and functional effects. Detailed experimental protocols for key assays used to characterize its activity are also presented, along with quantitative data and visual representations of its mechanism of action to support further research and drug development efforts.
Introduction
Prostaglandin E1 is an endogenous lipid autacoid involved in a myriad of physiological processes. Misoprostol was developed as a more stable and orally active analog of PGE1. Its primary clinical indications include the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and, in combination with other agents, for medical termination of pregnancy and labor induction. The diverse effects of this compound are a direct consequence of its interaction with the four subtypes of the PGE2 receptor: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades and cellular responses.
Chemical and Physical Properties
Misoprostol is the methyl ester prodrug that is rapidly converted in the body to its active form, this compound.
Table 1: Chemical and Physical Properties of Misoprostol and this compound
| Property | Misoprostol | This compound |
| IUPAC Name | Methyl 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate | 7-((1R,2R,3R)-3-hydroxy-2-((S,E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoic acid |
| Chemical Formula | C₂₂H₃₈O₅ | C₂₁H₃₆O₅ |
| Molecular Weight | 382.53 g/mol | 368.51 g/mol |
| Appearance | Viscous oil | - |
| Solubility | Soluble in ethanol and DMSO | - |
Receptor Binding Affinity
This compound exhibits affinity for multiple EP receptor subtypes. The binding affinities (Ki) are crucial for understanding its pharmacological profile. While comprehensive data for human receptors is limited, studies on mouse receptors provide valuable insights.
Table 2: Binding Affinities (Ki) of Misoprostol/Misoprostol Acid for EP Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| EP1 | Mouse | 120 | |
| EP2 | Mouse | 250 | |
| EP3 | Mouse | 67 | |
| EP4 | Mouse | 67 | |
| EP4 | Human | ~3200 (relative potency) |
Note: Data for human EP1, EP2, and EP3 receptors were not available in the reviewed literature. The EP4 value for humans is a relative potency estimate.
Signaling Pathways
The interaction of this compound with different EP receptor subtypes triggers distinct intracellular signaling cascades.
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EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum.
-
EP2 and EP4 Receptors: These receptors are primarily coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels.
-
EP3 Receptor: This receptor is predominantly coupled to Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Functional Effects
The activation of EP receptors by this compound leads to its primary physiological effects: inhibition of gastric acid secretion and stimulation of uterine contractions.
Table 3: Functional Potency of Misoprostol/Misoprostol Acid
| Effect | System/Tissue | Potency Metric | Value | Reference |
| Inhibition of Gastric Acid Secretion | Isolated Canine Parietal Cells (Histamine-stimulated) | IC₅₀ | 2-3 x 10⁻⁹ M | |
| Uterine Contraction | Isolated Human Myometrial Strips | - | Dose-dependent increase in contractile force |
Note: A precise EC₅₀ value for uterine contraction was not available in the reviewed literature. Studies indicate a dose-dependent effect, with higher concentrations leading to increased myometrial contractility.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human EP receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-PGE₂) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound (or a reference compound).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure changes in intracellular cAMP levels following EP receptor activation.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the EP receptor of interest into a 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
For Gs-coupled receptors (EP2, EP4), add varying concentrations of this compound.
-
For Gi-coupled receptors (EP3), pre-incubate with varying concentrations of this compound, then add a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Incubate to allow for competition between the cellular cAMP and the labeled cAMP for binding to the antibody.
-
-
Signal Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths.
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Calculate the HTRF ratio, which is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration to generate dose-response curves and determine EC₅₀ (for Gs) or IC₅₀ (for Gi) values.
-
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium mobilization following the activation of Gq-coupled EP1 receptors using the fluorescent indicator Fura-2 AM.
Methodology:
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Cell Preparation and Dye Loading:
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Seed cells expressing the EP1 receptor onto black-walled, clear-bottom 96-well plates.
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Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
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Load the cells with Fura-2 AM (e.g., 2-5 µM) in the salt solution, often containing an anion-exchange inhibitor like probenecid, for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
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-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
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Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
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Inject a solution of this compound at various concentrations into the wells.
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Continue to record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
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The change in this ratio is proportional to the change in intracellular calcium concentration.
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Determine the peak response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
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Conclusion
This compound, the active metabolite of misoprostol, is a potent prostaglandin E1 analog that interacts with multiple EP receptor subtypes to elicit a range of physiological responses. Its ability to inhibit gastric acid secretion via EP3 receptor activation and stimulate uterine contractions primarily through EP1 and EP3 receptors underscores its therapeutic utility. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, including its receptor binding profile, signaling pathways, and functional effects. The detailed experimental protocols offer a practical resource for researchers in the field of prostanoid pharmacology and drug development, facilitating further investigation into the therapeutic potential of this and related compounds. A deeper understanding of the interactions of this compound with human EP receptor subtypes will be crucial for the development of more selective and efficacious prostaglandin analogs.
References
- 1. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]
- 4. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to the In Vitro Study of Misoprostol Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1), widely recognized for its gastric protective and uterotonic properties.[1][2][3] Upon oral administration, misoprostol, a methyl ester prodrug, is rapidly de-esterified into its biologically active metabolite, misoprostol acid.[1][4] This active form is responsible for the therapeutic effects of the drug. This compound exerts its effects by interacting with specific E-type prostanoid (EP) receptors, initiating a cascade of intracellular events that modulate physiological responses.
This technical guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its receptor binding, signaling pathways, and functional effects. It includes quantitative data, detailed experimental protocols, and visual diagrams to serve as a resource for researchers in pharmacology and drug development.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound involves its binding to and activation of G-protein coupled prostaglandin EP receptors. It primarily targets EP2, EP3, and EP4 receptors, with varying affinities. This interaction is central to its dual roles in gastric cytoprotection and immunomodulation.
EP Receptor Binding and cAMP Modulation
In gastric parietal cells, this compound's binding to the EP3 receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylate cyclase. This action decreases intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of the proton pump, thereby inhibiting gastric acid secretion.
Conversely, its anti-inflammatory effects are largely mediated through the EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs). This interaction activates adenylate cyclase, leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then influences the activity of transcription factors such as CREB (cAMP response element-binding protein) and NF-κB, ultimately downregulating the expression of pro-inflammatory cytokines like TNF-α and increasing the production of anti-inflammatory cytokines like IL-10.
Role of MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial regulators of cell proliferation, differentiation, and survival. While direct in vitro studies extensively linking this compound to this pathway are limited, the MAPK/ERK pathway is a key downstream effector of many GPCRs and is involved in cellular responses to inflammation and injury. Given that this compound modulates inflammatory responses, it is plausible that its signaling cross-talks with the MAPK/ERK pathway. Inhibition of this pathway has been shown to promote differentiation and recovery in various cell types.
Quantitative In Vitro Data
Quantitative analysis is critical for characterizing the pharmacological profile of this compound. The following tables summarize key data from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Cell Type / System | Reference |
| EP2 | 34 | Stably expressed in CHO cells | |
| EP3 | 7.9 | Stably expressed in CHO cells | |
| EP4 | 23 | Stably expressed in CHO cells |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Misoprostol in Cytokine Inhibition
| Assay | IC50 | Cell Type | Stimulus | Reference |
| IL-1β Release Inhibition | 75 µM | Purified Human Monocytes | Lipopolysaccharide (LPS) |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Detailed Experimental Protocols
Reproducible in vitro experiments rely on well-defined protocols. The following sections detail methodologies for key assays used to study this compound.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific EP receptors. This protocol is based on competitive binding principles.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human EP receptor subtype of interest (e.g., EP2, EP3, or EP4).
-
Radioligand: [3H]PGE2 (a commonly used radiolabeled prostaglandin).
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Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester, glass fiber filters.
Procedure:
-
Cell Membrane Preparation: Culture the transfected CHO cells to confluency. Harvest, homogenize, and centrifuge the cells to isolate the cell membrane fraction. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Total Binding: Cell membranes, [3H]PGE2, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]PGE2, and a high concentration of unlabeled PGE2.
-
Competitive Binding: Cell membranes, [3H]PGE2, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 value, which can then be converted to the Ki value.
-
Protocol: In Vitro cAMP Assay
Objective: To measure the functional effect of this compound on intracellular cAMP levels following EP receptor activation.
Materials:
-
Cells: HEK293 or other suitable cells expressing the EP receptor of interest.
-
Test Compound: this compound.
-
Stimulation Buffer: A physiological buffer such as HBSS or PBS.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Instrumentation: Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in an appropriate multi-well plate (e.g., 96-well or 384-well) and culture overnight to allow for adherence.
-
Pre-treatment: Remove the culture medium and wash the cells with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add varying concentrations of this compound to the wells. For Gi-coupled receptors (EP3), co-stimulation with an adenylyl cyclase activator like forskolin is required to measure the inhibitory effect.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP present.
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the signal (representing cAMP levels) against the log concentration of this compound.
-
Use a sigmoidal dose-response curve fit to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).
-
Protocol: In Vitro Cytokine Release Assay
Objective: To quantify the effect of this compound on the production and release of inflammatory cytokines from immune cells.
Materials:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Test Compound: this compound.
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Culture Medium: RPMI-1640 supplemented with FBS and antibiotics.
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Cytokine Quantification Kit: ELISA or multiplex bead array kit for the cytokine of interest (e.g., TNF-α, IL-1β, IL-10).
-
Instrumentation: ELISA plate reader or flow cytometer for multiplex arrays.
Procedure:
-
Cell Isolation and Plating: Isolate PBMCs from whole blood using density gradient centrifugation or culture the chosen cell line. Plate the cells in a 96-well plate at a predetermined density.
-
Pre-treatment: Add varying concentrations of this compound to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells except the negative control to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted cytokines.
-
Quantification: Analyze the cytokine levels in the supernatant using an ELISA or multiplex assay kit according to the manufacturer’s instructions.
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Plot the cytokine concentration against the log concentration of this compound to determine the IC50 for cytokine inhibition.
-
Conclusion
In vitro studies are fundamental to elucidating the pharmacological profile of this compound. The data consistently demonstrate that it is the active form of misoprostol, exerting its effects through high-affinity binding to EP receptors, primarily EP2, EP3, and EP4. Its mechanism of action is intrinsically linked to the modulation of the cAMP signaling pathway, which accounts for both its gastric acid inhibitory effects and its immunomodulatory properties, such as the potent regulation of inflammatory cytokines.
The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other prostaglandin analogs. A thorough understanding of these in vitro characteristics is essential for drug development professionals seeking to optimize therapeutic applications and for researchers exploring the intricate roles of the prostanoid signaling system in health and disease.
References
Misoprostol Acid: A Technical Guide to Early-Stage Therapeutic Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Misoprostol, a synthetic prostaglandin E1 analogue, is a prodrug rapidly metabolized to its active form, Misoprostol acid.[1][2] While clinically approved for the prevention of NSAID-induced gastric ulcers, the therapeutic potential of this compound extends to a variety of investigational areas, driven by its targeted action on specific prostaglandin E2 (PGE2) receptors. This document provides an in-depth overview of the core pharmacology, mechanism of action, and early-stage research into this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support ongoing and future research endeavors.
Core Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist for prostaglandin E2 (PGE2) E-prostanoid (EP) receptors.[3] It demonstrates binding affinity for EP2, EP3, and EP4 receptor subtypes, but not EP1.[4] This interaction is the foundation of its therapeutic effects, which are primarily mediated through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The biological outcome is context-dependent, varying with the specific EP receptor subtype expressed in the target tissue.
-
EP3 Receptor Activation: The gastroprotective effects of this compound in gastric parietal cells are mediated by the EP3 receptor.[5] This receptor is coupled to an inhibitory G-protein (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP subsequently decreases the activity of the proton pump (H+/K+-ATPase) at the cell's apical surface, resulting in reduced gastric acid secretion.
-
EP2 and EP4 Receptor Activation: In other tissues, this compound activates EP2 and EP4 receptors, which are coupled to a stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is implicated in a range of other potential therapeutic effects, including immunomodulation and neuroprotection.
The dual nature of this compound's signaling capabilities—either decreasing or increasing cAMP depending on the receptor subtype—underpins its diverse and sometimes opposing biological effects, such as both pro- and anti-inflammatory activities in different contexts.
Signaling Pathways
The binding of this compound to different EP receptor subtypes initiates distinct downstream signaling cascades. The primary divergence occurs at the level of adenylyl cyclase regulation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Receptor/Target | Value | Species/Model | Citation |
| Binding Affinity (Ki) | EP2 Receptor | 34 nM | Recombinant | |
| EP3 Receptor | 7.9 nM | Recombinant | ||
| EP4 Receptor | 23 nM | Recombinant | ||
| Inhibitory Concentration (IC50) | Histamine-stimulated gastric acid secretion | 2-3 nM | Isolated Canine Parietal Cells |
Table 2: Pharmacokinetic Parameters of this compound
| Dose & Route | Cmax (Peak Concentration) | Tmax (Time to Peak) | AUC (Area Under Curve) | Study Population | Citation |
| 25 µg (vaginal) | 21.9 pg/mL | 2.25 h | 68.0 pg·h/mL | Parturient Women | |
| 200 µg (oral) | 287.6 ± 144.3 pg/mL | ~30 min | Not Reported | Healthy Volunteers | |
| 600 µg (sublingual) | 574.8 ± 250.7 pg/mL | Not Reported | Not Reported | Healthy Volunteers | |
| 800 µg (oral) | 2.68 ± 1.22 ng/mL | 0.345 h | 2.02 ± 0.80 h·ng/mL | Healthy Volunteers |
Note: Pharmacokinetic values vary significantly based on the route of administration, dosage, and patient population.
Early-Stage Therapeutic Research & Experimental Protocols
Beyond its established use, this compound is being investigated for several other therapeutic applications.
Gastric Cytoprotection
This compound provides protection to the gastric mucosa independent of its acid-suppression activity. This cytoprotective effect involves increased secretion of mucus and bicarbonate, which form a protective barrier.
Key Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats
This in vivo model is used to evaluate the gastric cytoprotective effects of compounds.
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Dosing:
-
The test group receives this compound orally at a predetermined dose.
-
The control group receives the vehicle (e.g., distilled water with a suspending agent).
-
The ulcerogen group receives only the vehicle.
-
-
Ulcer Induction: One hour after treatment, all groups except for a naive control group receive a single oral dose of indomethacin (e.g., 25 mg/kg) to induce gastric ulcers.
-
Evaluation: Four to six hours after indomethacin administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Endpoint Measurement:
-
Macroscopic: The number and severity of gastric lesions are scored. The total ulcerated area is measured.
-
Biochemical: Stomach tissue can be homogenized to measure levels of oxidative stress markers like malondialdehyde (MDA) or protective factors like mucin.
-
Histopathological: Tissue samples are fixed in formalin, sectioned, and stained (e.g., with H&E) to assess the extent of mucosal damage, inflammation, and cellular infiltration.
-
Neuroprotection in Cerebral Ischemia
Preclinical studies suggest this compound may have a protective role in ischemic stroke, likely mediated through EP2 and/or EP4 receptor activation.
Key Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model simulates focal ischemic stroke and is the standard for evaluating potential neuroprotective agents.
-
Animal Preparation: Mice are anesthetized, and a ventral midline incision is made in the neck to expose the common carotid artery (CCA) and its bifurcation into the internal (ICA) and external (ECA) carotid arteries.
-
Occlusion: A specialized coated monofilament suture is introduced into the ECA stump and advanced up the ICA until its tip lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-90 minutes.
-
Treatment and Reperfusion: this compound or vehicle is administered (e.g., intraperitoneally) at a specified time, often at the onset of reperfusion. The filament is then withdrawn to allow blood flow to resume.
-
Endpoint Measurement: 24 to 48 hours later, the primary outcomes are assessed:
-
Neurological Score: Animals are evaluated for motor and sensory deficits.
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted (damaged) tissue remains white. The volume of the infarct is then quantified.
-
Anti-Inflammatory Potential
Misoprostol has been shown to suppress neutrophil-mediated acute inflammation in some animal models, though its effects on chronic inflammation are less clear and may even be pro-inflammatory in certain contexts like colitis.
Key Experimental Protocol: Subcutaneous Air Pouch Model of Acute Inflammation
This model creates a localized cavity to study cellular and fluid dynamics during an acute inflammatory response.
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of a mouse or rat by injecting sterile air. The pouch is re-inflated after a few days to establish a stable cavity lined with synovial-like cells.
-
Inflammation Induction: An inflammatory agent (e.g., carrageenan, TNF-α, or IL-1β) is injected directly into the pouch.
-
Treatment: this compound or vehicle is administered systemically (e.g., orally or subcutaneously) at a defined time relative to the inflammatory insult.
-
Evaluation: After a set period (e.g., 4-24 hours), the animal is euthanized, and the pouch is lavaged with saline.
-
Endpoint Measurement: The collected lavage fluid is analyzed for:
-
Exudate Volume: The total volume of fluid that has accumulated in the pouch.
-
Leukocyte Count: The total number and differential count of inflammatory cells (especially neutrophils) that have migrated into the pouch.
-
Mediator Levels: Concentrations of cytokines, chemokines, and prostaglandins in the exudate can be measured by ELISA or other immunoassays.
-
Conclusion and Future Directions
This compound is a pharmacologically active molecule with a well-defined mechanism of action centered on EP receptor modulation. While its role in gastric protection is established, its therapeutic potential in areas like neuroprotection and immunomodulation presents compelling avenues for further research. The detailed understanding of its divergent signaling pathways is critical for designing targeted therapies that can harness its beneficial effects while minimizing off-target side effects. Future research should focus on developing more selective agonists for specific EP receptor subtypes and further elucidating the downstream pathways, such as β-arrestin signaling, to unlock the full therapeutic potential of this class of molecules.
References
- 1. Effect of misoprostol on histamine-stimulated acid secretion and cyclic AMP formation in isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of food stimulated acid secretion by misoprostol, an orally active synthetic E1 analogue prostaglandin - PMC [pmc.ncbi.nlm.nih.gov]
Misoprostol Acid and Its Effects on Uterine Contractions: A Technical Guide
Introduction
Misoprostol, a synthetic analogue of prostaglandin E1 (PGE1), is a critical therapeutic agent in obstetrics and gynecology.[1][2] Initially developed for its gastric acid anti-secretory properties, its potent effects on the uterus have led to widespread use for labor induction, medical abortion, and management of postpartum hemorrhage.[1] Upon administration, misoprostol is rapidly and extensively metabolized into its pharmacologically active free acid, misoprostol acid (SC-30695), which is responsible for its clinical effects.[3] This guide provides a detailed technical overview of the mechanism of action of this compound on uterine smooth muscle, its pharmacokinetic profile, and the experimental methodologies used to evaluate its effects.
Mechanism of Action
This compound exerts its uterotonic effects by binding to and stimulating specific prostaglandin E (EP) receptors on myometrial cells. It specifically interacts with prostaglandin EP-2, EP-3, and EP-4 receptors, but not EP-1 receptors. The primary contractile response is mediated through the EP-3 receptor.
The activation of these G-protein coupled receptors initiates a downstream signaling cascade. This process involves an increase in intracellular phosphoinositol turnover, which subsequently leads to the mobilization of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The resulting elevation in free cytosolic Ca2+ concentration is a critical step that triggers the interaction between actin and myosin filaments, causing smooth muscle contraction. This molecular mechanism translates into clinically observable increases in the frequency, amplitude, and tone of uterine contractions. Concurrently, misoprostol also promotes cervical ripening by causing softening and dilation, a process that involves the degradation of collagen.
Pharmacokinetics and Uterine Response
The route of administration significantly influences the pharmacokinetic profile of this compound and, consequently, its effect on the uterus. Oral administration is subject to a rapid first-pass metabolism in the liver, which reduces bioavailability. Vaginal and sublingual routes bypass this effect, leading to greater systemic exposure and a more sustained clinical response. The serum protein binding of this compound is approximately 81-89%.
Table 1: Pharmacokinetic Profile of Misoprostol by Administration Route
| Parameter | Oral | Vaginal | Sublingual | Rectal |
| Onset of Action | ~8 minutes | ~20 minutes | ~11 minutes | ~100 minutes |
| Time to Peak Plasma Conc. (Tmax) | ~30 minutes | ~75 minutes | ~30 minutes | Not specified |
| Peak Plasma Conc. (Cmax) | Lower | Lower than Sublingual | Highest | Not specified |
| Duration of Action | ~2 hours | ~4 hours | ~3 hours | ~4 hours |
Data compiled from studies involving various dosages. Cmax values are relative comparisons.
The clinical uterine response, including the onset of increased tone and the development of regular contractions, is directly correlated with the pharmacokinetic profile.
Table 2: Quantitative Effects of Misoprostol on Uterine Activity (First Trimester Pregnancy)
| Parameter | Oral (0.4 mg) | Vaginal (0.4 mg) | Sublingual (0.2-0.4 mg) |
| Time to Onset of Increased Tonus | 7.8 minutes | 19.4 minutes | 10.7 - 11.5 minutes |
| Time to Maximum Tonus Elevation | 39.5 minutes | 62.2 minutes | 47.1 - 51.7 minutes |
| Development of Regular Contractions | No | Yes | Yes |
| Uterine Activity (Montevideo Units) | Significantly lower after 2h | Significantly higher after 2h | Significantly higher after 2h |
Data from Aronsson, et al. (2004).
Experimental Protocols for Assessing Uterine Contractions
Evaluating the in vivo effects of this compound on uterine contractility requires precise and controlled clinical study designs. The following protocol is based on methodologies reported in the literature for first-trimester pregnancies.
Objective: To quantify and compare the effects of misoprostol administered via different routes on uterine contractility.
1. Subject Recruitment and Selection:
-
Population: Healthy individuals with a normal intrauterine pregnancy (e.g., 8-11 weeks gestation) scheduled for elective surgical termination.
-
Inclusion Criteria: Confirmed gestational age, no contraindications to prostaglandins.
-
Exclusion Criteria: Uterine anomalies, history of cervical surgery, active genital infection.
-
Grouping: Subjects are allocated to different treatment arms (e.g., oral, vaginal, sublingual administration).
2. Instrumentation and Baseline Measurement:
-
A fluid-filled catheter connected to an external pressure transducer (e.g., Grass polygraph) is inserted into the uterine cavity, bypassing the amniotic sac.
-
A baseline recording of intrauterine pressure (IUP) is established for a minimum of 30 minutes prior to drug administration to determine resting uterine tone and any spontaneous activity.
3. Drug Administration:
-
Misoprostol is administered according to the assigned study arm (e.g., 0.4 mg orally, 0.4 mg vaginally, or 0.4 mg sublingually).
4. Data Acquisition and Monitoring:
-
IUP is continuously recorded for a predefined period, typically 4 hours, following administration.
-
Key parameters such as heart rate, blood pressure, and any adverse effects (e.g., pain, shivering, diarrhea) are monitored and recorded.
5. Data Analysis:
-
Uterine Tonus: The resting pressure between contractions, measured in millimeters of mercury (mmHg).
-
Contraction Frequency: Number of contractions per 10 minutes.
-
Contraction Amplitude: The difference in IUP from the peak of the contraction to the baseline tonus.
-
Uterine Activity: Calculated in Montevideo Units (MU), defined as the peak contraction amplitude multiplied by the frequency of contractions in 10 minutes.
-
Statistical analysis is performed to compare the time to onset of action, time to peak effect, and total uterine activity between the different administration routes.
References
An In-depth Technical Guide to the Cytoprotective Properties of Misoprostol Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic analog of prostaglandin E1, is rapidly de-esterified in the body to its active metabolite, misoprostol acid. This active form is responsible for the drug's potent cytoprotective effects on the gastrointestinal mucosa. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and quantitative effects of this compound. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its protective properties. This document summarizes key quantitative data in structured tables, outlines experimental protocols from pivotal studies, and visualizes complex biological and experimental processes using Graphviz diagrams.
Core Mechanisms of Cytoprotection
This compound exerts its cytoprotective effects through a multi-faceted approach that goes beyond simple acid suppression. The primary mechanisms include:
-
Inhibition of Gastric Acid Secretion: this compound directly stimulates prostaglandin E1 (EP) receptors, specifically the EP3 subtype, on parietal cells in the stomach.[1] This interaction initiates a G-protein coupled receptor pathway that leads to a decrease in intracellular cyclic AMP (cAMP), thereby inhibiting both basal and stimulated gastric acid secretion.[1] This reduction in luminal acidity provides a less aggressive environment for the gastric mucosa.
-
Stimulation of Mucus and Bicarbonate Secretion: A hallmark of this compound's cytoprotective action is its ability to enhance the mucosal barrier. It significantly increases the secretion of both mucus and bicarbonate.[2][3] This creates a thicker, more robust protective layer that neutralizes acid at the cell surface and prevents back-diffusion of hydrogen ions.[4] Studies have shown a dose-dependent increase in mucus secretion.
-
Increased Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it supplies oxygen and nutrients while removing metabolic waste. This compound has been shown to enhance mucosal blood flow, which is vital for the preservation and regeneration of mucosal cells.
-
Thickening of the Mucosal Bilayer: The combined effects of increased mucus and bicarbonate secretion, along with induced edema in the mucosa and submucosa, lead to a thickening of the mucosal bilayer. This physical enhancement of the barrier further protects the underlying epithelial cells from damage.
Quantitative Data on Cytoprotective Effects
The following tables summarize the quantitative data extracted from various clinical and preclinical studies on the cytoprotective effects of misoprostol.
Table 1: Effect of Misoprostol on Gastric Acid Secretion
| Dosage of Misoprostol | Condition | Percent Reduction in Acid Secretion | Reference |
| 200 µg | Basal | 91% | |
| 400 µg | Basal | 93% | |
| 800 µg | Basal | 93% | |
| 200 µg | Pentagastrin-Stimulated (2-hr mean) | 27% | |
| 400 µg | Pentagastrin-Stimulated (2-hr mean) | 33% (P < 0.01) | |
| 800 µg | Pentagastrin-Stimulated (2-hr mean) | 51% (P < 0.01) | |
| 50 µg q.i.d. | - | Significant Reduction | |
| 25 µg q.i.d. | - | No Significant Reduction |
Table 2: Effect of Misoprostol on Mucus Secretion
| Dosage of Misoprostol | Condition | Percent Increase in Mucus Secretion | Reference |
| 200 µg | Basal | 37% | |
| 400 µg | Basal | 82% | |
| 800 µg | Basal | 95% | |
| 200 µg | During Maximal Acid Inhibition | 27% | |
| 400 µg | During Maximal Acid Inhibition | 31% | |
| 800 µg | During Maximal Acid Inhibition | 38% | |
| Topical Administration (in rats) | - | Up to threefold increase in adherent mucus layer thickness |
Table 3: Effect of Misoprostol on NSAID-Induced Gastric Damage
| Dosage of Misoprostol | Damaging Agent | Outcome | Protection Rate | Reference |
| 200 µg (five doses over 24 hr) | Aspirin (1296 mg) | Prevention of gastric injury (≤10 petechiae, ≤2 hemorrhagic streaks) | 67% (vs. 3% for placebo, P < 0.001) | |
| 50 µg q.i.d. | Aspirin (975 mg q.i.d.) | Inhibition of gastric microbleeding | Significant | |
| 25 µg q.i.d. | Aspirin (975 mg q.i.d.) | Inhibition of gastric microbleeding | Not Significant | |
| 25 µg q.i.d. | Aspirin (650 mg q.i.d.) | Inhibition of fecal blood loss | Significant |
Table 4: Effect of Misoprostol on Duodenal Bicarbonate Secretion in Rats
| Concentration of Misoprostol | Outcome | Peak Bicarbonate Output | Reference |
| 10⁻¹⁰ M to 4 x 10⁻⁴ M | Dose-dependent increase in bicarbonate secretion | 49 ± 7 µmol/cm/hr |
Signaling Pathways
The cytoprotective actions of this compound are mediated through specific signaling pathways initiated by its binding to prostaglandin E receptors.
Gastric Acid Inhibition Pathway
This compound binds to the EP3 receptor on gastric parietal cells. This receptor is coupled to an inhibitory G-protein (Gi). Activation of the Gi-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which ultimately results in the reduced secretion of H+ ions by the H+/K+-ATPase proton pump.
References
The Metabolic Odyssey of Misoprostol: A Technical Guide to its Conversion to Misoprostol Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Misoprostol, a synthetic prostaglandin E1 analogue, is a widely utilized therapeutic agent with applications ranging from the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers to various uses in obstetrics and gynecology. As a prodrug, its clinical efficacy is contingent upon its rapid and extensive metabolic conversion to the biologically active metabolite, misoprostol acid. This technical guide provides an in-depth exploration of this critical metabolic transformation, detailing the enzymatic processes, pharmacokinetic profiles, and the downstream signaling pathways activated by its active form. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, comparative quantitative data, and visual representations of the core biological processes.
Introduction
Misoprostol is a methyl ester prodrug that undergoes a crucial de-esterification process to yield its pharmacologically active carboxylic acid form, this compound. This conversion is a prerequisite for its therapeutic effects, which are mediated through the activation of prostaglandin E receptors. Understanding the nuances of this metabolic pathway is paramount for optimizing drug delivery, predicting clinical outcomes, and developing novel therapeutic strategies. This guide will systematically dissect the metabolic journey of misoprostol, from its initial hydrolysis to the intricate signaling cascades it initiates.
The Metabolic Conversion Pathway
The primary metabolic step in the activation of misoprostol is the hydrolysis of its methyl ester group to form this compound. This reaction is catalyzed by a class of enzymes known as carboxylesterases.
The Role of Carboxylesterases
Human carboxylesterases (hCE) are a superfamily of serine hydrolases responsible for the metabolism of a wide array of ester-containing drugs and endogenous compounds. Two major isoforms, human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2), are the primary catalysts in the de-esterification of misoprostol.[1][2]
-
hCE-1: Predominantly found in the liver, hCE-1 is known to hydrolyze substrates with a large acyl group and a small alcohol moiety.[1]
-
hCE-2: Primarily expressed in the small intestine and liver, hCE-2 generally shows a preference for substrates with a small acyl group and a large alcohol group.[1][3]
The rapid and extensive conversion of misoprostol suggests a high affinity for and efficient processing by these enzymes, occurring both pre-systemically in the gastrointestinal tract and systemically in the liver.
Subsequent Metabolism of this compound
Following its formation, this compound undergoes further metabolic degradation through various pathways, including:
-
Beta-oxidation: Shortening of the alpha (carboxylic acid) side chain.
-
Omega-oxidation: Oxidation of the beta (alkyl) side chain.
-
Reduction: Conversion of the ketone group on the cyclopentane ring to a hydroxyl group, forming prostaglandin F analogues.
These subsequent metabolic steps lead to the formation of inactive metabolites that are primarily excreted in the urine.
Pharmacokinetics of this compound
The route of misoprostol administration significantly influences the pharmacokinetic profile of its active metabolite, this compound. The following tables summarize key pharmacokinetic parameters from comparative studies.
Table 1: Pharmacokinetic Parameters of this compound (400 µg Dose)
| Route of Administration | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Reference |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | |
| Vaginal | 125.2 ± 53.8 | 75.0 (median) | 433.7 ± 182.6 |
Table 2: Pharmacokinetic Parameters of this compound (400 µg Dose) in Chinese Healthy Female Volunteers
| Route of Administration | Cmax (ng/L) | Tmax (h) | t1/2 (h) | AUC0-t (ng·h·L-1) | AUC0-∞ (ng·h·L-1) | Reference |
| Oral | 1424 ± 380 | 0.18 ± 0.05 | 0.61 ± 0.32 | 698 ± 138 | 709 ± 143 | |
| Sublingual | 783 ± 285 | 0.40 ± 0.14 | 0.82 ± 0.18 | 824 ± 302 | 846 ± 306 | |
| Vaginal | 302 ± 198 | 5.05 ± 1.80 | 5.27 ± 4.38 | 1313 ± 691 | 1816 ± 727 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of misoprostol metabolism and pharmacokinetics.
Quantification of this compound in Plasma/Serum
This protocol is a representative method based on several published studies.
-
Sample Pre-treatment: To a 500 µL aliquot of human plasma or serum, add an internal standard (e.g., this compound-d5).
-
Dilution: Dilute the sample with an aqueous buffer solution (e.g., 4% H3PO4).
-
SPE Cartridge Conditioning: Condition an Oasis MAX (Mixed-Mode Anion Exchange) SPE cartridge (1 mL, 30 mg) sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Load the pre-treated and diluted plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous buffer solution (e.g., 5% ammonium hydroxide).
-
Wash the cartridge with 1 mL of an organic solvent (e.g., methanol).
-
-
Elution: Elute the analyte (this compound) and the internal standard with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of the mobile phase) for LC-MS/MS analysis.
This protocol is a composite based on established methods.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 367.3 > 249.2
-
This compound-d5 (IS): m/z 372.3 > 254.2
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.
This protocol is based on a detailed published method.
-
Derivatization: Due to the low volatility of this compound, derivatization is necessary.
-
Pentafluorobenzyl (PFB) Ester Formation: React the carboxylic acid group with pentafluorobenzyl bromide (PFBB).
-
Pentafluorobenzyl Oxime (PFBO) Formation: React the ketone group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Trimethylsilyl (TMS) Ether Formation: React the hydroxyl groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Chromatographic System: A gas chromatograph coupled to a tandem mass spectrometer.
-
Column: A capillary column suitable for steroid or prostaglandin analysis (e.g., HP-5MS).
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Data Analysis: Monitor specific ion transitions for the derivatized this compound and internal standard.
Signaling Pathways of this compound
This compound exerts its pharmacological effects by acting as an agonist at prostaglandin E (EP) receptors, which are G-protein coupled receptors (GPCRs). There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq alpha subunit of the G protein.
Caption: EP1 receptor signaling pathway.
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase.
Caption: EP2 and EP4 receptor signaling pathway.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase.
Caption: EP3 receptor signaling pathway.
Conclusion
The metabolic conversion of misoprostol to this compound is a rapid and efficient process, primarily mediated by carboxylesterases in the gastrointestinal tract and liver. This conversion is the linchpin of its pharmacological activity. The pharmacokinetic profile of this compound is highly dependent on the route of administration, a factor that has significant clinical implications. The diverse physiological effects of misoprostol are a consequence of the interaction of its active metabolite with the four subtypes of prostaglandin E receptors, each triggering distinct intracellular signaling cascades. A thorough understanding of these metabolic and signaling pathways is essential for the continued development and optimized clinical application of this important therapeutic agent. This guide provides a foundational resource for professionals in the field, consolidating key data and methodologies to facilitate further research and innovation.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Investigations into the Anti-inflammatory Effects of Misoprostol Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), is primarily known for its cytoprotective effects on the gastrointestinal mucosa, leading to its FDA-approved use in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] However, a growing body of evidence from initial investigations has illuminated the direct anti-inflammatory properties of its active metabolite, Misoprostol acid.[3][4] This technical guide provides an in-depth overview of these early studies, focusing on the core mechanisms, experimental evidence, and methodologies employed to elucidate the anti-inflammatory potential of this compound.
This compound exerts its effects by binding to E-prostanoid (EP) receptors, specifically the EP2, EP3, and EP4 subtypes, which are G-protein coupled receptors.[5] This interaction triggers a cascade of intracellular signaling events, most notably the modulation of cyclic adenosine monophosphate (cAMP) levels, which plays a pivotal role in regulating the inflammatory response. The subsequent downstream effects include the suppression of pro-inflammatory cytokines, the enhancement of anti-inflammatory mediators, and the modulation of key transcription factors such as NF-κB.
This guide will systematically present the quantitative data from key studies, detail the experimental protocols used, and provide visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's anti-inflammatory profile.
Core Mechanism of Action: A Signaling Perspective
The anti-inflammatory effects of this compound are largely mediated through its interaction with EP receptors, leading to the activation of the cAMP signaling pathway. Upon binding to EP2 and EP4 receptors, this compound stimulates adenylyl cyclase, which increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then modulate the expression of various genes, including those for cytokines. Conversely, this compound's interaction with the EP3 receptor can have varied downstream effects depending on the specific G-protein it couples with.
One of the key anti-inflammatory mechanisms of the cAMP/PKA pathway is the inhibition of the NF-κB signaling cascade. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6. By decreasing NF-κB activity, this compound effectively dampens the production of these key inflammatory mediators.
Simultaneously, the activation of the CREB pathway can lead to an increased production of the anti-inflammatory cytokine IL-10. This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones underscores the significant immunomodulatory potential of this compound.
Quantitative Data from Key Investigations
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Studies on Cytokine Modulation
| Cell Type | Stimulus | Misoprostol Concentration/Dose | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
| Human PBMCs | LPS | Not specified | ↓ TNF-α production by 29% | ↑ IL-10 production by 79% | |
| Equine Leukocytes | LPS | Pre- and post-treatment | ↓ TNF-α and IL-6 mRNA and protein | No effect on IL-10 | |
| Murine Splenocytes | Mitogen | Dose-dependent | ↓ IL-2 and IFN-γ | ↓ IL-4 and IL-10 |
Table 2: In Vivo Animal Studies
| Animal Model | Misoprostol Dose | Key Findings | Reference |
| Subcutaneous Air Pouch (Rat) | Dose-dependent | Reduced leukocyte counts by 33-49% | |
| Collagen-Induced Arthritis (Rat) | Not specified | No effect on the severity or course of CIA | |
| Murine Lupus Nephritis | Twice-daily subcutaneous injection | Reduced renal cortical IL-1β mRNA levels |
Table 3: Human Clinical Trials (NSAID-Induced Gastrointestinal Injury)
| Study Population | Treatment | Duration | Key Findings | Reference |
| Patients with Rheumatoid Arthritis on NSAIDs | Misoprostol 200 µg q.i.d. vs. Placebo | 6 months | 40% reduction in serious upper GI complications | |
| Patients with Osteoarthritis on NSAIDs | Misoprostol 100 µg or 200 µg q.i.d. vs. Placebo | 3 months | Significantly lower incidence of gastric ulcers (Placebo: 21.7%, 100µg: 5.6%, 200µg: 1.4%) | |
| Arthritic patients on Acetylsalicylic acid | Misoprostol 200 µg q.i.d. vs. Placebo | 7 days | Reduced mean fecal blood loss from 3.65 to 1.57 ml/day |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cytokine Production Assay
Objective: To determine the effect of Misoprostol on cytokine production by immune cells in response to an inflammatory stimulus.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Misoprostol
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-10
-
Real-time Polymerase Chain Reaction (RT-PCR) reagents for cytokine mRNA quantification
Procedure:
-
Cell Culture: Isolate PBMCs from healthy human donors or culture RAW 264.7 cells to a suitable confluency.
-
Treatment: Seed the cells in 96-well plates. Pre-treat the cells with varying concentrations of Misoprostol for a specified duration (e.g., 1 hour).
-
Stimulation: Add LPS to the cell cultures to induce an inflammatory response. Include control wells with no treatment, Misoprostol alone, and LPS alone.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatants for protein analysis and lyse the cells for RNA extraction.
-
Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
mRNA Quantification (RT-PCR): Extract total RNA from the cell lysates, reverse transcribe it to cDNA, and perform RT-PCR to quantify the relative expression of TNF-α and IL-10 mRNA, using a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Subcutaneous Air Pouch Model
Objective: To evaluate the effect of Misoprostol on acute inflammation and leukocyte migration in a rat model.
Materials:
-
Male Wistar rats
-
Sterile air
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) or Carrageenan
-
Misoprostol
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Pouch Formation: Inject sterile air subcutaneously into the dorsal region of the rats to form an air pouch.
-
Inflammation Induction: After a few days to allow for the formation of a lining membrane, inject a pro-inflammatory agent (e.g., a combination of TNF-α and IL-1β, or carrageenan) into the pouch to induce acute inflammation.
-
Treatment: Administer Misoprostol orally or via another appropriate route at different doses before or after the induction of inflammation. A control group should receive a vehicle.
-
Exudate Collection: At a specified time point after inflammation induction (e.g., 6 hours), euthanize the animals and carefully collect the fluid (exudate) from the air pouch.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Determine the total leukocyte count in the exudate using a hemocytometer or an automated cell counter.
-
Perform a differential cell count to identify the types of infiltrating leukocytes (e.g., neutrophils).
-
Conclusion and Future Directions
The initial investigations into the anti-inflammatory properties of this compound have provided compelling evidence for its immunomodulatory effects. Through its interaction with EP receptors and the subsequent activation of the cAMP/PKA signaling pathway, this compound effectively reduces the production of key pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators. The data from in vitro cell culture systems, in vivo animal models of acute inflammation, and human clinical trials collectively highlight its potential as an anti-inflammatory agent beyond its established gastroprotective role.
Future research should aim to further dissect the molecular mechanisms underlying this compound's effects on different immune cell populations and in various inflammatory contexts. Investigating its impact on other signaling pathways and transcription factors involved in inflammation will be crucial. Moreover, well-designed clinical trials are warranted to explore the therapeutic efficacy of Misoprostol in a broader range of inflammatory diseases. The development of more selective EP receptor agonists could also offer a promising avenue for harnessing the anti-inflammatory benefits while minimizing potential side effects. This solid foundation of initial research paves the way for the continued exploration and potential repositioning of this well-established drug in the field of inflammation and immunology.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Misoprostol on Acute and Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Misoprostol Acid in Whole Blood by UPLC-MS/MS
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of misoprostol acid, the active metabolite of misoprostol, in whole blood. Misoprostol is a synthetic prostaglandin E1 analog used for various therapeutic purposes, and its monitoring in biological matrices is crucial for pharmacokinetic studies and forensic toxicology.[1][2][3][4][5] The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a tandem mass spectrometer in negative ion electrospray ionization mode. The method has been validated for selectivity, linearity, accuracy, precision, and recovery, demonstrating its suitability for the analysis of this compound in whole blood samples with adequate sensitivity for therapeutic dose ranges.
Introduction
Misoprostol is rapidly and extensively metabolized to its active form, this compound, after administration. Due to its therapeutic and, in some cases, forensic relevance, a reliable method for its quantification in biological samples is essential. This note provides a detailed protocol for a UPLC-MS/MS method optimized for the analysis of this compound in whole blood, a complex biological matrix. The method offers high sensitivity and specificity, which is critical due to the low concentrations of this compound typically observed following therapeutic administration.
Experimental
-
This compound reference standard
-
This compound-d5 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Whole blood (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or HLB)
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000)
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-150 mm
A solid-phase extraction procedure is employed to isolate this compound from the whole blood matrix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 500 µL of whole blood with an aqueous buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer solution followed by an organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an acidic organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
Column: ACQUITY UPLC BEH C18 (50mm x 2.1mm i.d., 1.7µm)
-
Mobile Phase A: 0.1% Ammonium solution or 10 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Methanol or a mixture of methanol and acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analyte.
-
Column Temperature: 40-50 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 367.0 → 249.1
-
This compound-d5 (IS): 372.5 → 249.0
-
-
Collision Energy: Optimized for the specific instrument, typically around -30 eV.
-
Source Temperature: ~300 °C
-
Desolvation Temperature: ~526 °C
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
The method demonstrated linearity over a concentration range of 25-2000 ng/L. The coefficient of determination (R²) was consistently >0.999.
The limit of detection (LOD) and lower limit of quantification (LLOQ) were established to be 10 ng/L and 25 ng/L, respectively. Another method reported an LOD of 25 pg/mL and an LOQ of 50 pg/mL in whole blood.
The intra- and inter-assay precision and accuracy were evaluated at low and high concentrations.
-
Intra-assay Precision: 4.0% (at 50 ng/L) and 5.5% (at 500 ng/L)
-
Inter-assay Precision: 5.4% (at 50 ng/L) and 4.1% (at 500 ng/L)
-
Inter-assay Accuracy: -1.4% (at 50 ng/L) and -2.8% (at 500 ng/L)
The extraction recovery of this compound from whole blood was determined to be in the range of 89% to 97%.
Results and Discussion
The UPLC-MS/MS method described provides a selective and sensitive means for the quantification of this compound in whole blood. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The chromatographic conditions allow for a relatively short run time of approximately 7 minutes. No significant matrix effects or carryover were observed, indicating the robustness of the sample preparation and analytical method.
Conclusion
The validated UPLC-MS/MS method is suitable for the quantitative determination of this compound in whole blood samples for research, clinical, and forensic applications. The method's high sensitivity, specificity, and robustness make it a valuable tool for pharmacokinetic and toxicological studies of misoprostol.
Protocol: UPLC-MS/MS Quantification of this compound in Whole Blood
Scope
This protocol outlines the procedure for the quantification of this compound in human whole blood using UPLC-MS/MS.
Materials and Equipment
-
Chemicals: this compound, this compound-d5, Methanol, Acetonitrile, Ammonium Formate, Formic Acid, Ultrapure Water.
-
Consumables: 1.5 mL polypropylene tubes, SPE cartridges (Oasis MAX, 1 mL, 30 mg), analytical column (ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Equipment: UPLC system, tandem mass spectrometer, centrifuge, SPE manifold, nitrogen evaporator, vortex mixer, analytical balance.
Procedure
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d5 in a 50:50 methanol:water mixture.
Caption: Solid-Phase Extraction Workflow.
-
Pipette 500 µL of whole blood sample, calibration standard, or QC into a polypropylene tube.
-
Add the internal standard working solution to all samples except for the blank.
-
Vortex mix for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of an aqueous buffer solution.
-
Wash the cartridge with 1 mL of an organic solvent (e.g., 5% methanol in water).
-
Elute the this compound and internal standard with 1 mL of an acidic organic solvent (e.g., methanol with 1% formic acid).
-
Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex mix and transfer to an autosampler vial for analysis.
Caption: UPLC-MS/MS Analysis Workflow.
-
Set up the UPLC-MS/MS system with the parameters detailed in the Application Note (Sections 2.4 and 2.5).
-
Create a sequence table including blank, calibration standards, QC samples, and unknown samples.
-
Initiate the sequence run.
-
Integrate the chromatographic peaks for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Data Summary Tables
Table 1: UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| MS/MS | |
| Ionization | ESI Negative |
| MRM Transition (Analyte) | 367.0 → 249.1 |
| MRM Transition (IS) | 372.5 → 249.0 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 25 - 2000 ng/L |
| Correlation Coefficient (R²) | > 0.999 |
| LLOQ | 25 ng/L |
| Intra-assay Precision (%CV) | 4.0 - 5.5% |
| Inter-assay Precision (%CV) | 4.1 - 5.4% |
| Inter-assay Accuracy (%RE) | -2.8% to -1.4% |
| Recovery | 89 - 97% |
References
- 1. Validated method for the determination of this compound in whole blood by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in plasma samples by UPLC-MS/MS with application in a maternal-fetal pharmacokinetic study following a low misoprostol dose vaginally to induce labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forensic Toxicological Aspects of Misoprostol Use in Pharmacological Abortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Misoprostol in Labor Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic prostaglandin E1 (PGE1) analog, is a potent uterotonic agent.[1] While originally developed for the prevention and treatment of gastroduodenal damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs), its off-label use in obstetrics and gynecology is widespread.[1][2] Key applications include medical abortion, management of miscarriage, treatment of postpartum hemorrhage, and cervical ripening prior to labor induction.[2][3] Its low cost, stability at room temperature, and worldwide availability make it a valuable tool in obstetric practice. Misoprostol induces labor by promoting cervical ripening and stimulating uterine contractions.
Signaling Pathway of Misoprostol in Uterine Contraction
Misoprostol exerts its uterotonic effects by binding to specific G-protein coupled prostaglandin E (EP) receptors on uterine smooth muscle cells. The primary receptors involved in mediating uterine contractility are the EP1 and EP3 subtypes. Activation of these receptors initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction. Additionally, misoprostol contributes to cervical ripening by increasing the activity of enzymes like collagenase, which leads to the degradation of collagen in the cervix.
Caption: Signaling pathway of misoprostol-induced uterine contraction.
Quantitative Data Summary
The efficacy and safety of misoprostol for labor induction have been evaluated in numerous clinical trials, comparing different routes of administration, dosages, and other induction agents like dinoprostone.
Table 1: Comparison of Misoprostol Administration Routes | Outcome | Oral vs. Vaginal Misoprostol | Finding | Certainty of Evidence | Citations | | :--- | :--- | :--- | :--- | :--- | | Vaginal Birth within 24 hours | Oral may result in fewer vaginal births. | Low | | | Cesarean Section | No clear difference in overall rates. | Oral use likely results in fewer cesareans for fetal distress. | Low | | | Uterine Hyperstimulation with FHR Changes | Oral use may cause less hyperstimulation. | Especially with doses of 10-25 µg. | Low | |
Table 2: Comparison of Different Misoprostol Dosages (Sublingual) | Outcome | 50 mcg vs. 100 mcg Sublingual Misoprostol | Finding | Citations | | :--- | :--- | :--- | :--- | | Vaginal Delivery < 12 hours | 15% vs. 28% | Higher rate with 100 mcg dose (P = .01). | | | Vaginal Delivery < 24 hours | 36% vs. 63% | Higher rate with 100 mcg dose (P = .001). | | | Need for Oxytocin Augmentation | 81% vs. 61% | Less need with 100 mcg dose (P = .002). | | | Uterine Tachysystole | Significantly higher incidence with 100 mcg dose (P = .02). | | | Uterine Hyperstimulation Syndrome | Higher incidence with 100 mcg dose (not statistically significant). | |
Table 3: Comparison of Intravaginal Misoprostol vs. Intravaginal Dinoprostone
| Outcome | Misoprostol vs. Dinoprostone | Finding (Risk Ratio; 95% CI) | Citations |
|---|---|---|---|
| Vaginal Delivery within 24 hours | No significant difference. | RR = 1.08; (0.97, 1.20) | |
| Cesarean Delivery | No significant difference. | RR = 0.95; (0.74, 1.21) | |
| Need for Oxytocin Augmentation | Misoprostol required significantly less oxytocin. | RR = 0.83; (0.71, 0.97) | |
| Uterine Tachysystole | No significant difference. | ||
| Uterine Hyperstimulation | No significant difference. |
| NICU Admissions | No significant difference. | | |
Experimental Protocols
The following are generalized protocols for the application of misoprostol in labor induction studies. Dosing and frequency should be adjusted based on specific study objectives and institutional guidelines.
General Experimental Workflow
Caption: Generalized experimental workflow for labor induction studies.
Protocol 1: Oral Misoprostol Administration for Labor Induction
1. Objective: To induce labor using orally administered misoprostol.
2. Patient Selection:
-
Inclusion Criteria: Singleton pregnancy at term (37–42 weeks) with a viable fetus in cephalic presentation, indication for induction of labor, and unfavorable cervix (e.g., Bishop score ≤ 6).
-
Exclusion Criteria: Previous cesarean delivery or major uterine surgery, multiparity > 4, any contraindication to vaginal birth, known hypersensitivity to misoprostol.
3. Materials:
-
Misoprostol tablets (100 mcg or 200 mcg).
-
Tablet splitter or pharmacy-compounded 25 mcg doses.
-
Water for administration.
-
Electronic fetal monitoring (EFM) equipment.
-
Standard labor and delivery equipment.
4. Procedure:
-
Obtain informed consent from the participant.
-
Perform a baseline assessment including maternal vital signs, a 20-30 minute EFM strip to assess fetal well-being, and a vaginal examination to determine the Bishop score.
-
Prepare a 25 mcg or 50 mcg dose of misoprostol. The Society of Obstetricians and Gynaecologists of Canada (SOGC) suggests a starting oral dose of 20 to 25 mcg. This can be achieved by splitting tablets or dissolving a tablet in a known volume of water to administer a partial volume.
-
Administer the prescribed dose of misoprostol orally with water, ensuring it is swallowed quickly to avoid sublingual absorption.
-
Repeat the dose every 4 hours as long as contractions are absent or non-painful and the fetal heart rate remains reassuring.
-
Continuously monitor uterine activity and fetal heart rate.
-
Withhold subsequent doses if three or more contractions occur in ten minutes or if adequate cervical ripening is achieved (e.g., Bishop score > 8).
-
If oxytocin is required for augmentation, it should not be started any earlier than four hours after the last dose of misoprostol.
5. Endpoint/Outcome Measures:
-
Primary: Time to vaginal delivery, rate of vaginal delivery within 24 hours.
-
Secondary: Cesarean section rate, need for oxytocin, maternal and neonatal adverse events (e.g., uterine tachysystole, meconium-stained fluid, NICU admission).
Protocol 2: Vaginal Misoprostol Administration for Labor Induction
1. Objective: To induce labor using vaginally administered misoprostol.
2. Patient Selection:
-
Inclusion/Exclusion Criteria: Same as for the oral protocol.
3. Materials:
-
Misoprostol tablets (100 mcg or 200 mcg).
-
Sterile gloves.
-
Electronic fetal monitoring (EFM) equipment.
-
Standard labor and delivery equipment.
4. Procedure:
-
Obtain informed consent and perform baseline assessments as described in the oral protocol.
-
The recommended dose is typically 25 mcg. This requires splitting a 100 mcg tablet into quarters.
-
With the patient in a recumbent position, insert the 25 mcg tablet into the posterior vaginal fornix.
-
The patient should remain lying down for at least 30 minutes following administration.
-
Repeat the dose every 3 to 6 hours. The American College of Obstetricians and Gynecologists (ACOG) recommends a frequency of every 3 to 6 hours.
-
Continuously monitor uterine activity and fetal heart rate.
-
Withhold subsequent doses and notify the physician in the event of uterine tachysystole (greater than five contractions in ten minutes), increased uterine resting tone, or atypical/abnormal fetal heart rate.
-
Oxytocin should not be started any earlier than four hours after the last dose of misoprostol.
5. Endpoint/Outcome Measures:
-
Primary: Time to vaginal delivery, rate of vaginal delivery within 24 hours.
-
Secondary: Cesarean section rate, need for oxytocin, maternal and neonatal adverse events.
References
Misoprostol Acid in the Prevention of NSAID-Induced Gastric Ulcers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and application of misoprostol acid, a synthetic prostaglandin E1 analog, in the prevention of gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs). This document includes quantitative data from clinical trials, detailed experimental protocols for preclinical research, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is associated with a significant risk of gastrointestinal complications, including the formation of gastric ulcers. NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. In the gastric mucosa, prostaglandins play a crucial protective role by stimulating mucus and bicarbonate secretion, maintaining mucosal blood flow, and inhibiting gastric acid secretion. Misoprostol, a synthetic analog of prostaglandin E1, is designed to replenish these protective prostaglandins, thereby mitigating the damaging effects of NSAIDs on the stomach lining.[1][2]
Mechanism of Action
This compound, the active metabolite of misoprostol, exerts its gastroprotective effects through two primary mechanisms:
-
Inhibition of Gastric Acid Secretion: Misoprostol directly stimulates prostaglandin E1 receptors on parietal cells in the stomach. This interaction inhibits the production of cyclic AMP (cAMP), a key signaling molecule in the stimulation of the proton pump (H+/K+ ATPase), leading to a reduction in both basal and stimulated gastric acid secretion.[2][3]
-
Cytoprotection: Misoprostol enhances the natural defense mechanisms of the gastric mucosa. It stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid. Additionally, it helps to maintain or increase mucosal blood flow, which is vital for mucosal integrity and repair.[4]
Signaling Pathway of Misoprostol in Gastric Parietal Cells```dot
Caption: Workflow for the in-vivo NSAID-induced gastric ulcer model.
Conclusion
This compound is a well-established and effective agent for the prevention of NSAID-induced gastric and duodenal ulcers. Its dual mechanism of inhibiting gastric acid secretion and enhancing mucosal defense provides a rational therapeutic approach for patients on long-term NSAID therapy. The provided protocols offer a framework for further preclinical research into the gastroprotective effects of misoprostol and other novel compounds. Researchers should adhere to ethical guidelines for animal research and ensure proper laboratory practices when conducting these experiments.
References
- 1. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 2. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 3. In Vitro Expansion of Human Gastric Epithelial Stem Cells and Their Responses to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes: In Vivo Experimental Design Using Misoprostol Acid
Introduction
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) used for preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs), and for various applications in obstetrics and gynecology.[1][2][3] Misoprostol itself is a prodrug, a methyl ester derivative that is rapidly metabolized in the liver and gastrointestinal tract via de-esterification to its biologically active free acid form, Misoprostol acid.[1][4] This active metabolite is responsible for the therapeutic effects of the drug.
Mechanism of Action
This compound exerts its effects by binding to and activating specific E-prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). Its primary actions are mediated through the following mechanisms:
-
Gastrointestinal (GI) Cytoprotection: In the stomach, this compound binds to prostaglandin EP3 receptors on parietal cells. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of the H+/K+-ATPase proton pump at the cell's apical surface, thereby inhibiting basal and nocturnal gastric acid secretion. Furthermore, it promotes the secretion of protective mucus and bicarbonate, enhancing the mucosal barrier.
-
Uterotonic Effects: In the uterus, this compound binds to myometrial EP2, EP3, and EP4 receptors, causing strong contractions of the uterine smooth muscle. This action leads to cervical ripening (softening and dilation) and the expulsion of uterine contents, making it effective for labor induction and medical abortion.
This compound's affinity for multiple EP receptors (EP2, EP3, and EP4) underlies its broad physiological and potential side effects.
Pharmacokinetics of this compound
Following oral administration, Misoprostol is absorbed rapidly and extensively, with peak plasma concentrations of this compound occurring within approximately 12 to 30 minutes. The active metabolite has a short plasma elimination half-life of 20 to 40 minutes and is primarily excreted in the urine.
| Parameter | Value | Source |
| Active Form | This compound | |
| Time to Peak Plasma (Tmax) | ~12-30 minutes (oral) | |
| Plasma Half-life (t½) | 20-40 minutes | |
| Protein Binding | < 90% | |
| Metabolism | Rapid de-esterification to this compound | |
| Excretion | Primarily via urine (~80%) | |
| Bioanalytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Experimental Protocols
Protocol 1: Gastric Cytoprotection in an NSAID-Induced Ulcer Model (Rat)
Objective: To evaluate the efficacy of this compound in preventing the formation of gastric ulcers induced by NSAIDs in a rat model.
Materials:
-
Male Wistar rats (180-220g)
-
Misoprostol
-
Indomethacin or Aspirin (ulcer-inducing agent)
-
Vehicle (e.g., 1% Tween 80 in distilled water)
-
0.9% Saline solution
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Formalin solution (10%)
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Negative Control (receives vehicle + Indomethacin)
-
Group 3: Test Group (receives Misoprostol + Indomethacin)
-
Group 4: Positive Control (e.g., Omeprazole + Indomethacin)
-
-
Drug Administration:
-
Administer Misoprostol (e.g., 100-200 µg/kg) or vehicle orally (p.o.) to the respective groups. Doses required for gastric protection are often lower than those needed to inhibit acid secretion.
-
One hour after Misoprostol administration, induce gastric ulcers by administering Indomethacin (e.g., 30 mg/kg, p.o.).
-
-
Observation Period: Return animals to their cages and deprive them of food and water for 4 hours.
-
Euthanasia and Sample Collection:
-
After 4 hours, euthanize the animals using an approved method (e.g., CO2 inhalation followed by cervical dislocation).
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with 0.9% saline to remove gastric contents.
-
-
Ulcer Scoring:
-
Pin the stomach flat on a board and examine the gastric mucosa for lesions.
-
Score the ulcers based on a predefined scale (e.g., 0 = no lesion; 1 = petechial hemorrhage; 2 = small erosion; 3 = linear ulcer, etc.).
-
Calculate the Ulcer Index (UI) for each animal by summing the scores.
-
-
Data Analysis:
-
Calculate the percentage of protection using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Pharmacokinetic Study of this compound in Rodents
Objective: To determine the plasma concentration-time profile of this compound following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (200-250g) with jugular vein cannulation
-
Misoprostol
-
Vehicle (e.g., saline)
-
Anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use surgically prepared rats with jugular vein cannulas for serial blood sampling. Allow animals to recover for at least 48 hours post-surgery.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Drug Administration: Administer a single oral dose of Misoprostol (e.g., 200 µg/kg) via gavage.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula into tubes containing anticoagulant at the following time points, adapted from human study protocols:
-
Pre-dose (0 min)
-
5, 10, 15, 20, 30, 45 minutes
-
1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method. The lower limit of quantification should be sensitive enough for the expected concentrations (e.g., 5 pg/mL).
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
-
Visualizations
Caption: Signaling pathway of this compound in gastric parietal cells.
Caption: Workflow for an in vivo gastric cytoprotection experiment.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
Application Notes and Protocols for Dosage Determination of Misoprostol Acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Misoprostol is a synthetic analog of prostaglandin E1, initially developed for the prevention of gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] It is a prodrug that is rapidly de-esterified in the liver to its pharmacologically active metabolite, Misoprostol acid.[3][4] The therapeutic effects of Misoprostol are diverse, ranging from cytoprotection of the gastrointestinal mucosa to induction of uterine contractions.[5] Consequently, it is widely used in preclinical animal studies for various applications.
Accurate dosage determination of this compound is critical for obtaining reliable and reproducible results in animal models. This document provides a comprehensive overview of recommended dosages, experimental protocols, and the underlying mechanism of action to guide researchers in their study design.
Pharmacology and Mechanism of Action
This compound exerts its effects by binding to and stimulating prostaglandin E receptors, primarily EP2, EP3, and EP4.
-
Gastrointestinal Protection: In gastric parietal cells, this compound binds to the EP3 receptor, which is a Gi-coupled receptor. This binding inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of the proton pump (H+/K+-ATPase) on the apical surface of the parietal cell, thereby inhibiting gastric acid secretion. Additionally, Misoprostol increases the secretion of protective mucus and bicarbonate.
-
Uterotonic Effects: In the uterus, this compound binds to prostaglandin receptors on myometrial cells, causing strong contractions that lead to the expulsion of tissue. It also promotes cervical ripening by causing softening and dilation of the cervix.
Signaling Pathway in Gastric Parietal Cells
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Misoprostol: Ulcer Uses, Side Effects, and Dosage [medicinenet.com]
- 3. Metabolism and pharmacokinetic studies of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Misoprostol? [synapse.patsnap.com]
Application Notes and Protocols for Solid-Phase Extraction of Misoprostol Acid from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of misoprostol acid, the active metabolite of misoprostol, from various biological matrices. The accurate quantification of this compound is crucial for pharmacokinetic, clinical, and forensic studies. SPE is a widely adopted technique for sample cleanup and concentration of this compound prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Misoprostol is a synthetic prostaglandin E1 analog used for the prevention of nonsteroidal anti-inflammatory drug-induced gastric ulcers and in obstetrics and gynecology.[1] After administration, misoprostol is rapidly and extensively metabolized to its biologically active free acid, this compound.[2] Due to its low plasma concentrations, a sensitive and robust analytical method is required for its quantification.[2] Solid-phase extraction offers a reliable method for isolating this compound from complex biological matrices like plasma, serum, whole blood, urine, and tissue homogenates, ensuring cleaner extracts and improved analytical sensitivity.[3][4]
The principle of SPE involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. For this compound, which is a relatively nonpolar and acidic compound, reversed-phase and anion-exchange SPE are the most common mechanisms employed. Polymeric sorbents, such as the Oasis HLB (Hydrophilic-Lipophilic Balanced) and MAX (Mixed-Mode Anion Exchange), are frequently cited for their high recovery and reproducibility.
Experimental Protocols
This section details the methodologies for the solid-phase extraction of this compound from different biological matrices.
Protocol 1: SPE of this compound from Human Plasma/Serum
This protocol is adapted from methodologies using Oasis HLB and Oasis MAX cartridges, which have demonstrated high recovery and sensitivity.
Materials:
-
SPE Cartridges: Oasis HLB (30 mg, 1 mL) or Oasis MAX (30 mg, 1 mL)
-
Human plasma or serum samples
-
Internal Standard (IS): this compound-d5 or Diclofenac
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium hydroxide
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples at room temperature.
-
To a 500 µL aliquot of the plasma/serum sample, add the internal standard.
-
Dilute the sample with an aqueous buffer solution (e.g., 4% H3PO4 or 0.1M zinc sulfate) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB or MAX cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
For Oasis HLB: Wash the cartridge with 1 mL of a water:methanol solution (e.g., 95:5 v/v) to remove polar interferences.
-
For Oasis MAX: Wash the cartridge sequentially with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol to remove acidic and neutral interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of methanol or an acidic organic solvent (e.g., 1% formic acid in methanol).
-
Collect the eluate in a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Protocol 2: SPE of this compound from Whole Blood
This protocol is based on a validated method for the determination of this compound in whole blood samples.
Materials:
-
SPE Cartridges: Oasis HLB (30 mg, 1 mL)
-
Whole blood samples
-
Internal Standard (IS): this compound-d5
-
Reagents: Methanol (LC-MS grade), Water (LC-MS grade), 0.1% Ammonium solution
-
Homogenizer/Sonicator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add the internal standard.
-
Lyse the red blood cells by adding 1 mL of water and vortexing.
-
Precipitate proteins by adding 1 mL of acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Further wash with 1 mL of a methanol:water solution (e.g., 20:80 v/v).
-
-
Elution:
-
Elute this compound with 1 mL of methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Protocol 3: General SPE Protocol for Prostaglandins (including this compound) from Urine and Tissue Homogenates
This protocol is a general guideline adapted from methods for prostaglandin extraction and can be optimized for this compound.
Materials:
-
SPE Cartridges: C18-bonded silica or Oasis HLB
-
Urine or tissue homogenate samples
-
Internal Standard (IS)
-
Reagents: Methanol, Water, Formic acid, Ethyl acetate
-
pH meter
Procedure:
-
Sample Pre-treatment:
-
Urine: Acidify the urine sample to pH 3-4 with formic acid. This protonates the carboxylic acid group of this compound, increasing its retention on reversed-phase sorbents.
-
Tissue Homogenate: Homogenize the tissue in a suitable buffer. Precipitate proteins using a solvent like acetonitrile or by acidifying with formic acid. Centrifuge to remove debris.
-
Add the internal standard to the pre-treated sample.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 or Oasis HLB cartridge with 1 mL of methanol.
-
Equilibrate with 1 mL of acidified water (pH 3-4).
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of acidified water to remove hydrophilic impurities.
-
A second wash with a low percentage of organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute this compound with 1 mL of methanol or ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate and reconstitute for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize quantitative data from various studies on the SPE of this compound.
| Parameter | Plasma/Serum | Whole Blood | Reference |
| SPE Sorbent | Oasis HLB, Oasis MAX | Oasis HLB | |
| Linearity Range | 2.5 - 3000 pg/mL | 25 - 2000 ng/L | |
| LLOQ | 2.5 - 10 pg/mL | 25 ng/L | |
| Recovery (%) | > 80% | 89 - 97% | |
| Intra-day Precision (%RSD) | < 9% | 4.0 - 5.5% | |
| Inter-day Precision (%RSD) | < 9% | 4.1 - 5.4% | |
| Accuracy (%RE) | -0.5 to 1.2% | -2.8 to -1.4% |
Table 1: Summary of Quantitative Data for SPE of this compound from Plasma/Serum and Whole Blood.
| SPE Sorbent | Wash Solution | Elution Solvent | Reference |
| Oasis HLB | Water:Methanol (9:1) | Methanol | |
| Oasis MAX | Aqueous buffer followed by organic solvent | Acidic organic solvent | |
| C18-bonded silica | Methanol-water mixtures | Methanol-water mixtures |
Table 2: Common SPE Sorbents and Solvent Systems.
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of this compound.
References
Application Notes and Protocols for Misoprostol Acid in Second-Trimester Abortion Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical use of misoprostol for second-trimester medical abortion, summarizing data from various clinical studies. Detailed protocols for common regimens are provided to guide researchers and drug development professionals in designing and conducting further clinical investigations.
Introduction
Misoprostol, a synthetic prostaglandin E1 analog, is widely utilized in obstetrics and gynecology for its potent uterotonic and cervical ripening effects.[1] Its active metabolite, misoprostol acid, induces strong myometrial contractions and cervical softening, making it an effective agent for the termination of pregnancy in the second trimester.[2] This document outlines the key findings from clinical studies, presents comparative data on different administration routes and regimens, and provides detailed protocols for clinical research.
Mechanism of Action
This compound exerts its effects by binding to and stimulating prostaglandin E2 receptors (specifically EP-2, EP-3, and EP-4 subtypes) on myometrial cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, resulting in strong uterine contractions and expulsion of uterine contents. Additionally, misoprostol promotes cervical ripening by causing softening and dilation of the cervix.
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from various clinical studies, comparing different routes of administration and regimens for second-trimester abortion using misoprostol.
Table 1: Comparison of Vaginal vs. Sublingual Misoprostol Administration (Misoprostol Alone)
| Parameter | Vaginal Misoprostol | Sublingual Misoprostol | Citations |
| Dosage Regimen | 400 µg every 3-6 hours | 400 µg every 3-6 hours | [2][3][4] |
| Success Rate (24h) | 61.2% - 85.9% | 64% - 79.8% | |
| Success Rate (48h) | ~95% | ~91% | |
| Median Induction-to-Abortion Interval | 12.0 - 16.66 hours | 12.72 - 13.8 hours | |
| Common Side Effects | Fever (more common) | Shivering, Severe Pain | |
| Patient Preference | Lower | Higher (70-74.6%) |
Table 2: Comparison of Misoprostol Alone vs. Mifepristone-Misoprostol Combination
| Parameter | Misoprostol Alone | Mifepristone + Misoprostol | Citations |
| Typical Regimen | 400 µg vaginal/sublingual every 3-6h | 200mg mifepristone (oral), then 24-48h later 800µg misoprostol (vaginal), then 400µg every 3h | |
| Success Rate (24h) | ~80-85% | ~95-97.9% | |
| Median Induction-to-Abortion Interval | ~22.7 hours | 6.7 - 9.7 hours | |
| Incomplete Abortion Rate | Higher | Lower (e.g., 5% requiring surgical evacuation) | |
| Key Advantage | Mifepristone not required | Higher efficacy, shorter induction time |
Table 3: Side Effect Profiles of Different Misoprostol Regimens
| Side Effect | Vaginal-Oral Regimen | Vaginal-Sublingual Regimen | Citations |
| Severe Pain | Lower Incidence | Higher Incidence (OR 6.061) | |
| Shivering | Lower Incidence | Higher Incidence (OR 4.632) | |
| Fever | Less common than vaginal-only | Less common than vaginal-only | |
| Diarrhea | Similar incidence | Similar incidence | |
| Vomiting | Similar incidence | Similar incidence |
Experimental Protocols
The following are detailed protocols derived from methodologies reported in clinical trials for second-trimester medical abortion using misoprostol.
Protocol 1: Vaginal Misoprostol Administration
-
Objective: To evaluate the efficacy and safety of vaginally administered misoprostol for second-trimester pregnancy termination.
-
Patient Selection Criteria:
-
Inclusion: Healthy pregnant women with a gestational age of 13-26 weeks, confirmed by ultrasound, requesting termination of pregnancy for medical or fetal indications.
-
Exclusion: Known allergy to prostaglandins, previous uterine surgery (e.g., cesarean section, myomectomy), active pelvic infection, and signs of fetal or maternal distress.
-
-
Materials:
-
Misoprostol 200 µg tablets
-
Sterile gloves
-
Ultrasound equipment
-
-
Procedure:
-
Obtain informed consent from the participant.
-
Perform a baseline physical and pelvic examination, and an ultrasound to confirm gestational age.
-
Administer an initial dose of 400 µg of misoprostol (two 200 µg tablets) into the posterior vaginal fornix.
-
Repeat the administration of 400 µg of misoprostol vaginally every 6 hours for a maximum of 6 doses or until expulsion of the fetus and placenta.
-
Monitor vital signs, uterine contractions, vaginal bleeding, and any side effects every 2-3 hours.
-
If abortion is not complete within 48 hours, the protocol is considered a failure, and alternative management should be considered.
-
-
Outcome Measures:
-
Primary: Induction-to-abortion interval (time from the first dose to expulsion of the fetus), success rate (percentage of women aborting within 48 hours).
-
Secondary: Incidence and severity of side effects (e.g., pain, fever, diarrhea, shivering), need for surgical intervention for retained products of conception.
-
Protocol 2: Sublingual vs. Vaginal Misoprostol Comparison
-
Objective: To compare the efficacy, side effects, and patient acceptability of sublingual versus vaginal misoprostol for second-trimester abortion.
-
Study Design: A randomized controlled trial.
-
Patient Selection and Materials: As described in Protocol 1.
-
Procedure:
-
Randomly assign participants to either the sublingual or vaginal administration group.
-
Sublingual Group: Administer 400 µg of misoprostol sublingually. Instruct the patient to keep the tablets under the tongue for 30 minutes before swallowing any remaining fragments. Repeat the dose every 4 hours for a maximum of five doses.
-
Vaginal Group: Administer 400 µg of misoprostol vaginally. Repeat the dose every 4 hours for a maximum of five doses.
-
If abortion does not occur within 24 hours, the course of misoprostol can be repeated.
-
Monitor and record outcomes as described in Protocol 1.
-
Administer a patient preference questionnaire upon completion of the procedure.
-
-
Outcome Measures: In addition to the outcomes in Protocol 1, assess patient preference for the route of administration.
Protocol 3: Combined Mifepristone and Misoprostol Regimen
-
Objective: To evaluate the efficacy and safety of a combined regimen of mifepristone and misoprostol for second-trimester abortion.
-
Patient Selection and Materials: As in Protocol 1, with the addition of mifepristone 200 mg tablets.
-
Procedure:
-
Administer 200 mg of mifepristone orally.
-
36-48 hours after mifepristone administration, administer an initial dose of 800 µg of misoprostol vaginally.
-
Three hours after the initial misoprostol dose, administer 400 µg of misoprostol vaginally every 3 hours, for a maximum of four additional doses in 24 hours.
-
If abortion fails, consider a second dose of mifepristone followed by a 12-hour rest period before repeating the misoprostol course.
-
Monitor and record outcomes as in Protocol 1.
-
-
Outcome Measures: As in Protocol 1.
Considerations for Clinical Studies
-
Gestational Age: The efficacy and optimal dosage of misoprostol can vary with gestational age. Some studies suggest lower doses for later second-trimester pregnancies.
-
Previous Uterine Surgery: Caution should be exercised when administering misoprostol to patients with a history of uterine surgery, such as a cesarean section, due to an increased risk of uterine rupture.
-
Pain Management: Significant pain is a common side effect of medical abortion. Adequate analgesic protocols should be in place for study participants.
-
Management of Incomplete Abortion: Protocols should clearly define the management strategy for incomplete abortion, including the criteria for surgical intervention.
-
Ethical Considerations: All clinical studies must be conducted with rigorous adherence to ethical guidelines, including informed consent and the availability of comprehensive patient support.
Conclusion
Misoprostol is a cornerstone of medical management for second-trimester abortion. The combination regimen with mifepristone offers the highest efficacy and shortest induction-to-abortion interval. When mifepristone is unavailable, misoprostol alone remains a safe and effective option, with the vaginal and sublingual routes being preferred over the oral route. Future research should continue to refine dosing regimens to optimize efficacy while minimizing side effects.
References
- 1. Uses of Misoprostol in Obstetrics and Gynecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Sublingual and Vaginal Misoprostol for Second-Trimester Pregnancy Terminations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A prospective randomised comparison of sublingual and vaginal misoprostol in second trimester termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Misoprostol Acid in Post-Partum Hemorrhage Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for quantifying misoprostol acid, the active metabolite of misoprostol, and protocols for studying its effects on uterine contractility, a key mechanism in the treatment of post-partum hemorrhage.
Introduction
Misoprostol, a synthetic prostaglandin E1 analog, is a crucial medication for the prevention and treatment of post-partum hemorrhage (PPH), particularly in resource-limited settings.[1][2][3] It exerts its therapeutic effect by inducing strong uterine contractions.[4][5] Misoprostol is rapidly metabolized to its active form, this compound. Therefore, accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this purpose and provides a protocol for assessing the uterotonic activity of this compound ex vivo.
Analytical Method: Quantification of this compound
A highly sensitive and specific method for the determination of this compound in human plasma and whole blood is crucial for clinical and research applications. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this analysis.
Data Presentation: LC-MS/MS Method Parameters
The following table summarizes typical parameters for a validated LC-MS/MS method for the quantification of this compound.
| Parameter | Value | Reference |
| Sample Type | Human Plasma, Whole Blood | |
| Extraction Method | Solid Phase Extraction (SPE) | |
| Chromatography | UPLC with a C18 column | |
| Mobile Phase | Methanol/Ammonium solution gradient | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Linear Range | 10 - 3000 pg/mL | |
| Lower Limit of Quantification (LLOQ) | 5 - 25 pg/mL | |
| Limit of Detection (LOD) | 10 ng/L (in whole blood) | |
| Recovery | 89 - 97% | |
| Intra-assay Precision | 4.0% | |
| Inter-assay Precision | 5.5% |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol describes the steps for sample preparation and analysis of this compound in human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
This compound-d5 (internal standard)
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma sample, add the internal standard (this compound-d5).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of an aqueous buffer solution followed by an organic solvent.
-
Elute the analyte and internal standard with an acidic organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase: A gradient of methanol and an aqueous ammonium solution.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Negative ion electrospray (ESI-).
-
MRM Transition (this compound): m/z 383.4 → 117.0.
-
MRM Transition (Internal Standard): As appropriate for the chosen standard (e.g., m/z 372 -> 249 for this compound-d5).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow Diagram
Pharmacokinetics of this compound
The route of administration significantly impacts the pharmacokinetic profile of this compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound following different routes of administration.
| Route of Administration | Onset of Action | Time to Peak Concentration (Tmax) | Duration of Action | Bioavailability |
| Oral | 8 minutes | ~30 minutes | ~2 hours | Rapid absorption but extensive first-pass metabolism |
| Sublingual | 11 minutes | ~30 minutes | ~3 hours | Highest peak concentration and bioavailability |
| Vaginal | 20 minutes | ~75 minutes | ~4 hours | Slower absorption, longer duration of action |
| Rectal | 100 minutes | 40-65 minutes | ~4 hours | Slower onset of action |
Mechanism of Action and Signaling Pathway
This compound exerts its uterotonic effects by binding to and activating prostaglandin E receptors (EP receptors), specifically the EP1 and EP3 subtypes, on myometrial smooth muscle cells. This binding initiates a signaling cascade that leads to uterine contractions.
Signaling Pathway Diagram
Experimental Protocol: Ex Vivo Uterine Contractility Assay
This protocol describes a method to assess the effect of this compound on the contractility of isolated uterine tissue strips.
Materials:
-
Uterine tissue samples (e.g., from hysterectomy or animal models)
-
Krebs-Henseleit buffer
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Dissect longitudinal myometrial strips (approximately 10 mm long and 2 mm wide).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Baseline Recording:
-
Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
During equilibration, replace the buffer every 15-20 minutes.
-
Record baseline spontaneous contractile activity for 30 minutes.
-
-
Drug Administration and Data Recording:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain the desired final concentrations.
-
Add increasing concentrations of this compound to the organ baths in a cumulative manner.
-
Record the contractile response for at least 20 minutes after each addition, or until a stable response is achieved.
-
-
Data Analysis:
-
Measure the frequency and amplitude of uterine contractions.
-
Calculate the area under the curve to quantify the total contractile activity.
-
Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.
-
Conclusion
The methods and protocols described in this document provide a robust framework for the preclinical and clinical investigation of this compound in the context of post-partum hemorrhage. The detailed analytical method allows for accurate pharmacokinetic profiling, while the ex vivo contractility assay enables the characterization of its pharmacodynamic effects on the myometrium. These tools are invaluable for the development of new therapeutic strategies and the optimization of existing treatments for PPH.
References
- 1. Misoprostol: Clinical pharmacology in obstetrics and gynecology | MDedge [mdedge.com]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E and F receptors in the uterus | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. jnmjournal.org [jnmjournal.org]
Application Note & Protocol: Forensic Toxicological Analysis of Misoprostol Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Misoprostol, a synthetic analog of prostaglandin E1, is therapeutically used for the prevention of NSAID-induced gastric ulcers. However, it is also widely used off-label for obstetric and gynecological purposes, including medical termination of pregnancy. Due to its potential for misuse in illegal abortions, the detection and quantification of its active metabolite, misoprostol acid, in biological specimens is of significant interest in forensic toxicology. Misoprostol is rapidly metabolized to this compound, making the acid the primary target for analysis in forensic investigations.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in biological samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Signaling Pathway of Misoprostol
Misoprostol exerts its physiological effects by binding to and activating the prostaglandin E1 (EP) receptor. This interaction initiates a G-protein inhibitory pathway, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream cellular responses.[3] In the uterus, this signaling cascade results in myometrial contractions.
Caption: this compound Signaling Pathway.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound from whole blood, plasma, serum, and tissue homogenates (e.g., placenta, fetal liver).[1][4]
Materials:
-
Oasis® MAX or HLB SPE cartridges (30 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): this compound-d5
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the biological sample (e.g., whole blood, plasma), add the internal standard (this compound-d5).
-
Vortex for 30 seconds.
-
For tissue samples, homogenize the tissue in an appropriate buffer before adding the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a solution of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for UHPLC-MS/MS analysis.
-
Analytical Method: UHPLC-MS/MS
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
C18 analytical column (e.g., Acquity UPLC® BEH C18, 50mm x 2.1mm, 1.7µm).
UHPLC Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (50:50) |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 7.0 | 95 | 5 |
MS/MS Conditions (Negative Ion Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 367.0 | 249.1 | 15 |
| This compound | 367.0 | 331.05 | 12 |
| This compound-d5 (IS) | 372.5 | 249.0 | 15 |
Experimental Workflow
References
Troubleshooting & Optimization
Enhancing the recovery of Misoprostol acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of Misoprostol acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound recovery during sample preparation?
Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:
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Sample Handling and Storage: this compound is known to be thermally unstable.[1] Improper storage temperatures or prolonged exposure to room temperature can lead to degradation. Its concentration in whole blood can decrease by 90% within 16 days at room temperature and become undetectable after a month.[1]
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Extraction Method Inefficiency: The choice of extraction technique, whether Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), and the optimization of its parameters are critical. Inefficient partitioning between the sample matrix and the extraction solvent or poor retention on/elution from the SPE sorbent will result in low recovery.
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pH of the Sample: The pH of the sample matrix can significantly influence the ionization state of this compound, affecting its solubility and extractability.
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Matrix Effects: Endogenous components in biological matrices can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis, indirectly affecting recovery calculations.[2]
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Incomplete Hydrolysis of Misoprostol: Since Misoprostol is rapidly converted to its active metabolite, this compound, incomplete enzymatic or chemical hydrolysis (if applicable in the experimental design) can lead to lower than expected concentrations.[3][4]
Q2: How can I optimize my Solid Phase Extraction (SPE) protocol for better this compound recovery?
Optimizing your SPE protocol involves a systematic approach to each step of the process.
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Sorbent Selection: The choice of SPE sorbent is crucial. Hydrophilic-Lipophilic Balanced (HLB) cartridges, such as Oasis® HLB, have been shown to provide consistent and high recovery of this compound. Mixed-mode cation and anion exchange cartridges (e.g., Oasis® MAX) have also been used successfully.
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Conditioning and Equilibration: Properly conditioning the SPE cartridge with a solvent like methanol followed by equilibration with an aqueous solution is essential to ensure proper interaction between the analyte and the sorbent.
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Sample Loading: The pH of the sample should be adjusted to ensure that this compound is in a neutral form to enhance its retention on reversed-phase sorbents. The flow rate during sample loading should be slow and consistent to allow for adequate interaction time.
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Washing: The wash step is critical for removing interfering substances from the matrix. A weak solvent mixture, such as water-methanol (9:1), can be used to wash the cartridge without prematurely eluting the analyte.
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Elution: A strong organic solvent, like pure methanol, is typically used to elute the retained this compound. Ensure the elution solvent volume is sufficient to completely desorb the analyte from the sorbent.
Q3: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of this compound?
Several organic solvents have been successfully used for the LLE of this compound. The choice of solvent will depend on the sample matrix and the desired selectivity.
-
Ethyl Acetate: This is a commonly used solvent that has demonstrated high extraction efficiency for this compound.
-
Diethyl Ether and Dichloromethane: This combination has also been reported for successful LLE.
-
Toluene: Can be used in combination with other solvents like ethyl acetate.
To optimize LLE, consider factors such as the solvent-to-sample volume ratio, extraction time, and the number of extraction steps. The use of a deuterated internal standard is highly recommended to compensate for any variability in the extraction process and improve the accuracy of quantification.
Q4: How does pH affect the stability and extraction of this compound?
The pH of the sample and extraction solutions plays a critical role in both the stability and recovery of this compound.
-
Stability: While specific data on the pH stability of this compound during sample preparation is limited in the provided search results, it is known that prostaglandins can be unstable under acidic or basic conditions. It is generally advisable to work with samples at a near-neutral pH and to minimize the time samples are exposed to harsh pH conditions.
-
Extraction Efficiency: For reversed-phase SPE, the pH of the sample should be adjusted to be below the pKa of this compound (which is a carboxylic acid) to ensure it is in its neutral, more hydrophobic form, thus promoting stronger retention on the nonpolar sorbent. Conversely, for anion exchange SPE, the sample pH should be above the pKa to ensure the analyte is negatively charged and can bind to the positively charged sorbent. For LLE, adjusting the sample pH to below the pKa will neutralize the this compound, making it more soluble in organic extraction solvents.
Troubleshooting Guides
Low Recovery in Solid Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sorbent | Review literature for sorbents validated for this compound (e.g., Oasis HLB, MAX). | Improved retention and subsequent recovery. |
| Analyte Breakthrough during Loading | Decrease the sample loading flow rate. Ensure sample pH is optimized for retention. | Increased analyte retention on the sorbent. |
| Premature Elution during Washing | Use a weaker wash solvent (e.g., higher aqueous content). | Removal of interferences without loss of analyte. |
| Incomplete Elution | Increase the volume or strength of the elution solvent (e.g., use a stronger organic solvent). | Complete desorption of this compound from the sorbent. |
| Analyte Degradation | Minimize sample processing time and keep samples cool. | Reduced degradation and improved recovery. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Partitioning into Organic Phase | Optimize the pH of the aqueous sample to neutralize this compound. Select a more appropriate extraction solvent (e.g., ethyl acetate). | Enhanced transfer of the analyte into the organic phase. |
| Incomplete Extraction | Increase the solvent-to-sample volume ratio. Perform multiple extractions with fresh solvent. | More complete extraction of the analyte from the aqueous phase. |
| Emulsion Formation | Centrifuge the sample to break the emulsion. Add a small amount of salt to the aqueous phase. | Clear separation of the aqueous and organic layers. |
| Analyte Adsorption to Glassware | Silanize glassware to reduce active sites for adsorption. | Minimized loss of analyte due to adsorption. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Human Serum
This protocol is based on a method described for the determination of this compound in human serum.
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Sample Pre-treatment:
-
Thaw frozen serum samples at room temperature.
-
Centrifuge the serum sample to pellet any particulates.
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-
SPE Cartridge Conditioning:
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Use an Oasis® HLB (3 mL, 30 mg) cartridge.
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Condition the cartridge by passing 1 mL of methanol.
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Equilibrate the cartridge by passing 1 mL of a methanol:water (1:1) solution.
-
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Sample Loading:
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Load 1 mL of the pre-treated serum sample onto the conditioned cartridge.
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Washing:
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Wash the cartridge with 1 mL of a water:methanol (9:1) solution to remove polar interferences.
-
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Elution:
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Elute the this compound from the cartridge with 1 mL of pure methanol.
-
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Post-Elution:
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Add 1 mL of water to the eluate.
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Transfer the final solution to a 1.5 mL vial for LC-MS/MS analysis.
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Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guide based on commonly used LLE principles for acidic drugs.
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Sample Preparation:
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To 200 µL of plasma in a polypropylene tube, add an appropriate amount of a deuterated internal standard.
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Vortex briefly to mix.
-
-
Acidification:
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Add a small volume of a weak acid (e.g., formic acid or acetic acid) to adjust the pH of the plasma sample to below the pKa of this compound.
-
-
Extraction:
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Add 1 mL of ethyl acetate to the tube.
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Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
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Repeat the extraction step with another 1 mL of ethyl acetate for improved recovery.
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Combine the organic extracts.
-
-
Evaporation and Reconstitution:
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Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
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Vortex to dissolve the residue and transfer to an autosampler vial.
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Data Presentation
Table 1: Reported Recovery Rates for this compound Using Different Extraction Methods
| Extraction Method | Matrix | Sorbent/Solvent | Recovery Rate (%) | Reference |
| SPE | Whole Blood | Not Specified | 89 - 97 | |
| SPE | Human Plasma | microElution SPE | 89.0 - 96.0 | |
| SPE | Biological Specimens | Oasis® HLB / Oasis® MAX | > 80 | |
| LLE | Biological Specimens | Diethyl ether and Dichloromethane | > 80 | |
| LLE | Biological Specimens | Ethyl acetate and Toluene | > 80 |
Visualizations
Caption: Workflow for Solid Phase Extraction of this compound.
Caption: Troubleshooting logic for low this compound recovery.
References
Technical Support Center: Optimizing Misoprostol Acid Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Misoprostol acid pharmacokinetic (PK) studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design, sample handling, and bioanalysis.
Troubleshooting Guide
This section addresses specific issues that can arise during this compound PK studies and offers potential solutions to mitigate variability.
| Issue | Potential Cause | Recommended Solution |
| High inter-subject variability in plasma concentrations | Food Effect: Co-administration of misoprostol with food, particularly high-fat meals, can delay absorption and reduce peak plasma concentrations (Cmax) of this compound.[1][2] | Standardize food intake for all subjects. For studies where a food effect is not being investigated, administer misoprostol under fasting conditions.[1] |
| Concomitant Medications: Antacids, especially those containing magnesium, can reduce the bioavailability of this compound.[1][3] | Record and control for the use of all concomitant medications, particularly antacids. If possible, establish a washout period for such medications before the study. | |
| Route of Administration: Different routes of administration (oral, sublingual, vaginal, buccal) have distinct absorption profiles, leading to significant differences in Cmax, Tmax, and AUC. | Strictly control and document the route of administration. Ensure consistent administration technique across all subjects. For vaginal administration, consider that factors like vaginal pH and bleeding can affect absorption. | |
| Low or undetectable levels of this compound | Analyte Instability: this compound is thermally unstable and can degrade in biological samples at room temperature. | Process and freeze samples immediately after collection. It is recommended to carry out analysis as quickly as possible after sample preparation. |
| Inadequate Assay Sensitivity: The therapeutic doses of misoprostol result in very low plasma concentrations of its active metabolite, this compound. | Utilize a highly sensitive and validated bioanalytical method, such as UPLC-MS/MS, with a low limit of quantification (LOQ). | |
| Inconsistent results between analytical runs | Sample Preparation Issues: Inefficient extraction of this compound from the biological matrix can lead to variability. | Employ a validated solid-phase extraction (SPE) protocol to ensure consistent recovery. |
| Matrix Effects: Endogenous components in plasma can interfere with the ionization of this compound in mass spectrometry-based assays. | Develop and validate the bioanalytical method to assess and minimize matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of Misoprostol and why is it measured in PK studies?
A1: The primary active metabolite of misoprostol is this compound. Misoprostol itself is a prodrug that is rapidly and extensively converted to this compound via de-esterification after administration. Unchanged misoprostol is typically not detectable in plasma. Therefore, pharmacokinetic studies focus on quantifying this compound to understand the drug's exposure and activity in the body.
Q2: How does the route of administration impact the pharmacokinetics of this compound?
A2: The route of administration significantly influences the pharmacokinetic profile of this compound.
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Oral: Rapid absorption with peak plasma concentrations (Tmax) occurring around 12-30 minutes.
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Sublingual: Also demonstrates rapid absorption, often achieving higher peak concentrations (Cmax) and greater bioavailability (AUC) compared to the oral route due to bypassing first-pass metabolism.
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Vaginal: Results in a slower absorption rate with a delayed Tmax (around 70-80 minutes) but can lead to more sustained plasma concentrations.
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Buccal: Generally shows slower absorption and lower peak concentrations compared to oral and sublingual routes.
Q3: What are the key considerations for sample handling and storage in this compound PK studies?
A3: Due to the instability of this compound, strict sample handling and storage procedures are critical.
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Collection: Collect blood samples in appropriate anticoagulant tubes.
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Processing: Centrifuge the blood to separate plasma as soon as possible after collection.
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Storage: Immediately freeze the plasma samples at -20°C or lower. Some studies suggest storage at -80°C for long-term stability. It has been noted that this compound concentration in a prepared sample can degrade by 20% at room temperature within 12 hours.
Q4: What is the recommended bioanalytical method for quantifying this compound in plasma?
A4: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended method for the sensitive and specific quantification of this compound in biological matrices. This method offers a low limit of quantification, which is necessary due to the low circulating concentrations of the analyte.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (400 µg Dose) by Different Routes of Administration
| Route of Administration | Cmax (pg/mL) (Mean ± SD) | Tmax (min) (Mean ± SD) | AUC₀₋₃₆₀ (pg·h/mL) (Mean ± SD) | Reference |
| Sublingual | 574.8 ± 250.7 | 26.0 ± 11.5 | 743.7 ± 291.2 | |
| Oral | 287.6 ± 144.3 | 27.5 ± 14.8 | 402.8 ± 151.6 | |
| Vaginal | 125.2 ± 53.8 | - | 433.7 ± 182.6 | |
| Vaginal with water | 162.8 ± 57.1 | - | 649.3 ± 333.8 |
Note: Tmax for vaginal routes was not explicitly provided in the same manner in the primary source table.
Table 2: Effect of Food on this compound Pharmacokinetics
| Condition | Cmax (pg/mL) (Mean ± SD) | Tmax (min) (Mean ± SD) | AUC (pg·h/mL) (Mean ± SD) | Reference |
| Fasting | 811 ± 317 | 14 ± 8 | 417 ± 135 | |
| With High-Fat Meal | 303 ± 176 | 64 ± 79 | 373 ± 111 |
Experimental Protocols
Protocol 1: Bioanalytical Method for this compound Quantification using UPLC-MS/MS
This protocol is a generalized representation based on common practices described in the literature.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To a 500 µL aliquot of plasma, add an internal standard.
-
Dilute the plasma with an aqueous buffer solution.
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Condition an SPE cartridge (e.g., Oasis MAX) with an organic solvent and then water.
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Load the diluted plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with an aqueous buffer solution followed by an organic solvent to remove interfering substances.
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Elute the this compound with an appropriate elution solvent.
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Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
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Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 0.1% ammonium solution).
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Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Quantification:
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Construct a calibration curve using known concentrations of this compound in a blank matrix.
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Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Workflow for a this compound Pharmacokinetic Study.
Caption: Factors Contributing to Variability and Mitigation Strategies.
Caption: Metabolic Activation of Misoprostol.
References
Impact of storage conditions on Misoprostol acid tablet integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of Misoprostol acid tablets during experimental studies. Below you will find frequently asked questions, troubleshooting guides, stability data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the integrity of this compound tablets?
A1: The principal factor in the degradation of Misoprostol in tablets is exposure to water (humidity)[1][2][3]. High temperatures and exposure to light can also accelerate degradation, particularly in the presence of moisture[4][5]. The packaging is therefore critical to maintaining stability.
Q2: What are the recommended storage conditions for this compound tablets?
A2: To ensure stability, this compound tablets should be stored at or below 25°C (77°F) or 30°C (86°F) in a dry area and protected from light. It is crucial to keep the tablets in their original, unopened double-aluminum (Alu/Alu) blister packs until the time of use. Storage in PVC blisters should be avoided as they do not offer adequate protection from moisture.
Q3: What are the known degradation products of Misoprostol?
A3: When Misoprostol degrades, it primarily forms three inactive products:
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Type A Misoprostol: Formed via dehydration. This process itself produces water, which can further catalyze degradation.
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8-epi Misoprostol: An isomer of Misoprostol.
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Type B Misoprostol: An isomer of Type A Misoprostol.
Q4: How quickly do tablets degrade if stored outside their primary packaging?
A4: Degradation is rapid. Studies have shown that when tablets are removed from their protective blister and exposed to typical ambient conditions (e.g., 25°C/60% RH), significant changes in physical and chemical properties occur within 48 hours. This includes a measurable decrease in the active ingredient and an increase in degradation products. One study noted that tablets in damaged packaging stored at 40°C/75% RH lost over 50% of their active content in six months.
Q5: What physical changes might indicate tablet degradation?
A5: Visual signs of degradation are not always apparent. However, exposure to humidity can lead to an increase in tablet weight, higher friability (tendency to crumble), and a significant increase in water content. Any deviation from the initial physical appearance should be treated as a potential sign of instability.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly low assay results for Misoprostol. | 1. Inadequate storage conditions (high humidity or temperature). 2. Tablets were removed from blister packs too early. 3. Use of tablets from damaged or inappropriate (e.g., PVC) blister packs. 4. Issues with the analytical method or sample preparation. | 1. Review storage logs to confirm temperature and humidity were within the recommended range (≤25-30°C, dry area). 2. Implement a strict protocol to keep tablets in Alu/Alu blisters until immediately before use. 3. Inspect all packaging for integrity before use. Procure products known to be packaged in double-aluminum blisters. 4. Verify the HPLC method parameters and ensure the stability of Misoprostol in the analytical solvent. |
| High levels of degradation products (Type A, B, 8-epimer) are detected. | 1. Primary cause is exposure to moisture. 2. Accelerated degradation due to elevated temperatures. | 1. Immediately verify the integrity of the tablet packaging. Discard any tablets from compromised blisters. 2. Ensure that the experimental environment (e.g., lab bench) is not excessively humid. 3. Re-evaluate shipping and storage history for potential exposure to adverse conditions. |
| Inconsistent results in dissolution testing. | 1. Physical changes in the tablet due to moisture absorption (e.g., increased friability). 2. Degradation of the active pharmaceutical ingredient (API) affecting its release profile. | 1. Perform physical tests (friability, hardness) on a subset of tablets to check for physical changes. 2. Correlate dissolution results with HPLC assay and impurity data to determine if degradation is the root cause. 3. Review and validate the dissolution method, ensuring appropriate sink conditions and medium. |
| Physical changes in tablets (e.g., swelling, discoloration, brittleness). | 1. Absorption of atmospheric moisture after being removed from packaging. | 1. Discard the affected tablets. 2. Reinforce strict handling protocols to minimize the time tablets are exposed to the environment. 3. Document the changes and cross-reference with storage condition data. |
Stability Data Summary
The following table summarizes the impact of different storage conditions on Misoprostol tablet content over time, based on data from cited studies.
| Storage Condition | Duration | Packaging | Misoprostol Content (% of Label Claim) | Reference |
| 25°C / 60% RH | 48 hours | Exposed (Out of Blister) | ~94.9% | |
| 25°C / 60% RH | 6 Months | Intact Blister | Within specifications (90-110%) | |
| 25°C / 60% RH | 6 Months | Damaged Blister | Within specifications (slight decline) | |
| 40°C / 75% RH | 6 Months | Intact Blister | Decline observed; some batches fell out of specification (to ~86.2%) | |
| 40°C / 75% RH | 6 Months | Damaged Blister | Severe degradation; final content of only 48.2% |
Visualizations
Caption: Primary degradation pathways for Misoprostol.
Caption: Experimental workflow for a Misoprostol tablet stability study.
Experimental Protocols
Protocol 1: HPLC Method for Assay and Degradation Products
This protocol outlines a reversed-phase HPLC method for the simultaneous determination of Misoprostol and its primary degradation products.
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Objective: To quantify the amount of active Misoprostol and its impurities (Type A, Type B, 8-epimer) in tablets subjected to various storage conditions.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with UV Detector.
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Symmetry C18, 5 µm, 250 x 4.6 mm column (or equivalent).
-
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Reagents and Materials:
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Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
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Purified Water
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Misoprostol Reference Standard and impurity standards.
-
-
Chromatographic Conditions:
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Mobile Phase: Isocratic mixture of Acetonitrile, Water, and Methanol (45:55:1 v/v).
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 200 nm. Note: Due to low UV absorption, some methods employ derivatization to enhance detection, for example at 285 nm.
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Injection Volume: 20 µL (may be adjusted based on concentration).
-
-
Procedure:
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Standard Preparation: Prepare a stock solution of Misoprostol reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve. Prepare standards for impurities if available.
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Sample Preparation: a. Accurately weigh and powder no fewer than 20 Misoprostol tablets. b. Transfer a portion of the powder equivalent to a single tablet dose into a volumetric flask. c. Add mobile phase, sonicate to dissolve, and dilute to the final volume. d. Filter the solution through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Calculation: Identify peaks based on retention times of the standards. Quantify the amount of Misoprostol and each degradation product using the calibration curve.
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Protocol 2: In-Vitro Dissolution Testing
This protocol is for assessing the release of Misoprostol from the tablet dosage form.
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Objective: To determine the rate and extent of Misoprostol release in a specified medium.
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Instrumentation:
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USP Dissolution Apparatus 2 (Paddle).
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HPLC system for analysis (as described in Protocol 1).
-
-
Dissolution Parameters:
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Apparatus: USP Apparatus 2 (Paddle).
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Dissolution Medium: Deaerated water.
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Medium Volume: 500 mL (justified for low dose).
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Temperature: 37 ± 0.5°C.
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Paddle Speed: 50 RPM.
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Time Points: 5, 10, 15, 20, 30 minutes.
-
-
Procedure:
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Place one tablet in each dissolution vessel.
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Withdraw aliquots of the dissolution medium at each specified time point.
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Replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples immediately.
-
Analyze the filtered samples for Misoprostol content using the validated HPLC method (Protocol 1).
-
-
Acceptance Criteria: A common specification is for the release of not less than 85% of the labeled amount of Misoprostol within 30 minutes.
Protocol 3: Physical Integrity Testing
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Objective: To assess the physical stability of the tablets after exposure to storage conditions.
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Tests:
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Appearance: Visually inspect tablets for any changes in color, shape, or surface texture.
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Friability (USP <1216>): a. Weigh a sample of tablets (W_initial). b. Place them in a friabilator and rotate for 100 revolutions. c. Remove dust and re-weigh the tablets (W_final). d. Calculate the percentage weight loss: [(W_initial - W_final) / W_initial] * 100. A weight loss of not more than 1% is generally acceptable.
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Hardness/Breaking Force (USP <1217>): Use a tablet hardness tester to measure the force required to break a tablet across its diameter. Record the mean and standard deviation for at least 10 tablets. A significant decrease in hardness may indicate instability.
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References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Misoprostol Acid Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with misoprostol acid in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the active form of misoprostol and how is it metabolized in animal models?
A1: Misoprostol is a prodrug that is rapidly metabolized to its biologically active form, this compound, through de-esterification in the gastrointestinal tract after oral administration.[1][2] Misoprostol itself is generally not detectable in plasma.[2] This rapid conversion is a key consideration in experimental design, as the free acid is responsible for the pharmacological effects.[1][2]
Q2: How stable is misoprostol and this compound in solution, and what are the best practices for storage?
A2: Misoprostol is known to be chemically unstable at room temperature and in aqueous solutions. The primary degradation pathway is dehydration. For experimental purposes, it is recommended to prepare fresh aqueous solutions daily. Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. When preparing solutions, using solvents such as ethanol, DMSO, or dimethylformamide (DMF) purged with an inert gas can be considered before dilution in an aqueous buffer.
Q3: What are the common routes of administration for this compound in animal studies, and what are their key differences?
A3: Common administration routes include oral (gavage), rectal, and intravaginal.
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Oral (Gavage): This is a precise method for delivering a specific dose. However, it can be stressful for the animals and carries a risk of complications like esophageal trauma or tracheal administration if not performed correctly.
-
Rectal: This route can be an alternative to oral administration and has been used in species like horses.
-
Intravaginal: This route is often used in studies related to reproductive health and has been shown to be effective in species like dogs.
The choice of administration route will depend on the specific research question, the animal model, and the target tissue.
Troubleshooting Guides
Oral Gavage Administration
Issue: Animal shows signs of distress (e.g., struggling, choking, fluid from the nose or mouth) during or after oral gavage.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Restraint: Incorrect handling can lead to stress and resistance. | Ensure firm but gentle restraint, immobilizing the head and aligning the nose, head, and spine to create a straight path for the gavage needle. |
| Incorrect Needle Placement: The gavage needle may have entered the trachea instead of the esophagus. | If fluid appears at the mouth or nose, immediately withdraw the needle and allow the animal to clear the fluid. Do not re-attempt dosing immediately. Observe the animal closely for any respiratory distress. |
| Esophageal Trauma: Forcing the needle can cause injury. | Never force the gavage needle. If resistance is met, withdraw and re-insert gently. The animal should be allowed to swallow as the tube is advanced. Using a flexible-tipped needle can also reduce the risk of trauma. |
| Animal Stress: The procedure itself can be stressful, leading to resistance. | To reduce stress, the gavage needle can be pre-coated with a sucrose solution, which has been shown to have a calming effect and reduce procedure time in mice. |
Formulation and Dosing Inconsistencies
Issue: Inconsistent or unexpected experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of this compound: The compound may have degraded in the dosing solution. | Prepare fresh aqueous dosing solutions daily. For longer-term storage, use appropriate solvents and temperatures as outlined in the FAQs. |
| Incorrect Dosing Volume: Inaccurate calculation or administration of the dose. | Always weigh the animal before each dosing to calculate the correct volume. The maximum recommended gavage volume is typically 10 mL/kg. |
| Incomplete Dose Administration: The animal may not have received the full dose. | After oral gavage, observe the animal to ensure it does not regurgitate the solution. For rectal administration, ensure proper placement of the catheter to prevent leakage. |
Experimental Protocols
Preparation of this compound Solution for Oral Gavage
-
Solvent Selection: this compound has good solubility in ethanol and DMSO (approximately 50 mg/mL) and DMF (approximately 100 mg/mL). It is sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 1.67 mg/mL.
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Stock Solution Preparation: To prepare a stock solution, the this compound (often supplied in methyl acetate) can be evaporated under a gentle stream of nitrogen, and the desired solvent (e.g., ethanol) can be added immediately.
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Working Solution Preparation: For oral administration, the stock solution can be diluted with a suitable vehicle (e.g., water, saline, or a specific buffer) to the final desired concentration. It is recommended to prepare the final aqueous solution fresh on the day of the experiment.
Oral Gavage Procedure in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head. Ensure the head and body are in a straight line.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Advancement into Esophagus: Allow the mouse to swallow as the needle is gently advanced down the esophagus. Do not force the needle.
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Dose Administration: Once the needle is in the stomach (pre-measure the required length from the mouth to the last rib), slowly administer the solution.
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Withdrawal of Needle: After administration, gently withdraw the needle in the same straight line.
-
Post-Procedure Monitoring: Observe the animal for at least 15 minutes for any signs of distress, such as gasping or choking.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Horses Following a Single 5 µg/kg Dose
| Administration Route | Condition | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |
| Oral (PO) | Unfed | 655 ± 259 | ≤ 30 | 1,072 ± 360 |
| Oral (PO) | Fed | 352 ± 109 | ≤ 30 | 518 ± 301 |
| Rectal (PR) | - | 967 ± 492 | ≤ 30 | 219 ± 131 |
| Data adapted from a study in adult horses. |
Table 2: Solubility of Misoprostol Free Acid
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL |
| DMSO | 50 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| PBS (pH 7.2) | 1.67 mg/mL |
| Data from a product information sheet. |
Visualizations
This compound Signaling Pathway
This compound exerts its effects by binding to and activating prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes. The activation of these G-protein coupled receptors initiates downstream signaling cascades that mediate the various physiological effects of misoprostol.
Caption: this compound signaling through EP receptors.
Experimental Workflow for Oral Gavage Study
This workflow outlines the key steps in conducting an oral gavage study with this compound in a rodent model.
References
Technical Support Center: Optimizing Chromatographic Separation of Misoprostol Acid Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Misoprostol acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound isomers?
A1: this compound exists as a mixture of diastereomers, and their separation can be challenging due to their similar physicochemical properties. Common issues include poor resolution between the diastereomeric peaks, peak tailing, and the presence of related impurities due to the instability of Misoprostol.[1] The choice between normal-phase and reversed-phase chromatography is critical, with normal-phase often providing better selectivity for the diastereomers.[1]
Q2: Which chromatographic mode is better for separating this compound diastereomers: Reversed-Phase (RPLC) or Normal-Phase (NPLC)?
A2: While RPLC methods can be used for the analysis of Misoprostol and its related substances, NPLC is generally more effective for the specific separation of the diastereomers.[1] NPLC on a bare silica column can achieve baseline separation (Rs > 2) of the two diastereoisomers.[1][2]
Q3: What are typical starting conditions for an NPLC method for this compound isomer separation?
A3: A good starting point for an NPLC method would be a bare silica column (e.g., XBridge bare silica, 150 mm × 2.1 mm, 3.5 µm) with a mobile phase consisting of a mixture of a non-polar solvent like heptane and a polar modifier like 1-propanol, with a small amount of an additive like trifluoroacetic acid (TFA). A typical mobile phase composition is 1-propanol-heptane-TFA (4:96:0.1%, v/v/v).
Q4: Why is my Misoprostol sample showing extra peaks?
A4: Misoprostol is unstable at higher temperatures and in the presence of moisture, which can lead to the formation of degradation products or related impurities. It is recommended to use freshly prepared samples and an autosampler with a cooling system (e.g., 4 °C) to maintain the stability of the solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.
Problem 1: Poor Resolution Between Diastereomer Peaks
Symptoms:
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Overlapping peaks for the two diastereomers.
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Resolution (Rs) value is less than 1.5.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Chromatographic Mode | Switch from RPLC to NPLC. NPLC generally offers better selectivity for diastereomers. |
| Suboptimal Mobile Phase Composition | For NPLC: Optimize the ratio of the polar modifier (e.g., 1-propanol) in the non-polar solvent (e.g., heptane). A small change in the percentage of the alcohol can significantly impact selectivity. For RPLC: If using RPLC, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios with water. The addition of methanol to the mobile phase in RPLC can sometimes improve peak shape. |
| Incorrect Column Chemistry | For NPLC: A bare silica column is often effective. For RPLC: A C18 column is a common choice. Consider a column with a different stationary phase if resolution is still poor. |
| Inappropriate Column Temperature | Optimize the column temperature. While lower temperatures can sometimes enhance chiral selectivity, the effect is compound-dependent. A typical temperature for NPLC separation of Misoprostol diastereomers is 35 °C. |
| Flow Rate is Too High | Chiral and diastereomeric separations often benefit from lower flow rates. Try reducing the flow rate to see if resolution improves. A typical flow rate for the NPLC method is 0.5 mL/min. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetry factor (As) is greater than 1.5.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | For RPLC: Add a competing base like triethylamine (TEA) or an acid like trifluoroacetic acid (TFA) to the mobile phase to mask active silanol groups on the silica-based stationary phase. For NPLC: The addition of a small amount of TFA (e.g., 0.1%) to the mobile phase can improve peak shape. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion. |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce peak broadening. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Problem 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appear in the chromatogram, especially during a blank run or gradient elution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase through a 0.45 µm filter. Contaminants can accumulate on the column and elute as ghost peaks, particularly in gradient analysis. |
| System Contamination | Contaminants can build up in the injector, tubing, or detector. Flush the system with a strong solvent. Ensure the autosampler needle and injection port are clean. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can help identify carryover. |
| Mobile Phase Additive Degradation | Some mobile phase additives, like TFA, can degrade over time. Prepare mobile phases fresh daily. |
Experimental Protocols
Protocol 1: NPLC Method for Separation of Misoprostol Diastereomers
This protocol is based on a validated method for the separation of Misoprostol diastereomers.
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Column: XBridge bare silica (150 mm × 2.1 mm, 3.5 µm)
-
Mobile Phase: 1-propanol-heptane-TFA (4:96:0.1%, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the mobile phase.
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Expected Outcome: Baseline separation of the two diastereomers (Rs > 2) within an analysis time of less than 20 minutes.
Protocol 2: RPLC Method for Analysis of Misoprostol and Related Substances
This protocol is suitable for the purity control of Misoprostol.
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Column: Ascentis Express C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile-Water-Methanol (28:69:3 v/v/v)
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Mobile Phase B: Acetonitrile-Water-Methanol (47:50:3 v/v/v)
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Gradient: A gradient elution program should be developed to separate Misoprostol from its impurities.
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Flow Rate: 1.5 mL/min
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Column Temperature: 35 °C
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Detection: UV at 200 nm
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Injection Volume: 20 µL
Quantitative Data
Table 1: Influence of Mobile Phase Composition on Resolution (NPLC)
| 1-Propanol in Heptane (%) | Resolution (Rs) between Diastereomers | Retention Time of First Eluting Isomer (min) |
| 2 | 1.8 | 15.2 |
| 4 | 2.1 | 12.5 |
| 6 | 1.6 | 10.1 |
| (Illustrative data based on principles described in cited literature; actual results may vary.) |
Table 2: Effect of Flow Rate on Resolution and Analysis Time (NPLC)
| Flow Rate (mL/min) | Resolution (Rs) between Diastereomers | Analysis Time (min) |
| 0.3 | 2.3 | 25 |
| 0.5 | 2.1 | 18 |
| 0.7 | 1.9 | 14 |
| (Illustrative data based on principles described in cited literature; actual results may vary.) |
Visualizations
Caption: Troubleshooting workflow for poor separation of Misoprostol isomers.
References
Method validation issues for Misoprostol acid in complex biological samples
Technical Support Center: Misoprostol Acid Bioanalysis
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method validation in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or inconsistent recovery of this compound from my plasma samples?
A: Low recovery is a frequent issue stemming from the analyte's instability and suboptimal extraction. This compound is thermally unstable and can degrade at room temperature.[1] Its concentration in prepared samples can decrease by 20% within 12 hours.[1]
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Troubleshooting Steps:
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Minimize Degradation: Keep biological samples frozen and thaw them on ice immediately before processing.[1] Perform all extraction steps as quickly as possible.
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Optimize Extraction: Standard protein precipitation is often insufficient for achieving the low limits of quantification required. Solid-Phase Extraction (SPE) is the most effective and commonly cited method for clean, concentrated samples.[2][3] Liquid-Liquid Extraction (LLE) is also a viable alternative.
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Use a Deuterated Internal Standard: Incorporating a deuterated internal standard (IS), such as this compound-d5, can compensate for analyte loss during sample preparation and variability in instrument response, significantly improving accuracy and precision.
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Q2: I'm experiencing significant ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a primary challenge in complex biological samples like plasma or tissue homogenates. They are caused by co-eluting endogenous components (e.g., phospholipids) that interfere with the ionization of this compound, leading to inaccurate quantification.
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Troubleshooting Steps:
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components. Solid-Phase Extraction (SPE) is highly recommended for this purpose. Specific cartridges like Oasis MAX or HLB have proven effective.
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Optimize Chromatography: Adjusting the chromatographic method to separate this compound from the region where phospholipids typically elute can resolve the issue. Using a high-resolution column, such as an ACQUITY UPLC BEH C18, and modifying the gradient can achieve this separation.
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Evaluate Ionization Source: While Electrospray Ionization (ESI) is commonly used, it can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI). If issues persist, testing with an APCI source may be beneficial.
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Q3: My assay is not sensitive enough to detect this compound at the required low pg/mL levels. What are the key factors for improving sensitivity?
A: Achieving a Lower Limit of Quantification (LLOQ) in the 2-10 pg/mL range is critical due to the low therapeutic doses and rapid metabolism of Misoprostol.
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Key Optimization Points:
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Extraction Efficiency: Use an optimized SPE protocol to concentrate the analyte from a larger sample volume (e.g., 500 µL of plasma).
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Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for this compound. Operate in negative ion mode (ESI-) and use Multiple Reaction Monitoring (MRM). The most common transition is m/z 367 -> 249.
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High-Efficiency Chromatography: Employ UPLC systems, which provide sharper and narrower peaks, leading to a better signal-to-noise ratio and improved sensitivity.
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Q4: Can this compound be measured in tissues? Are there specific challenges?
A: Yes, this compound has been successfully quantified in tissues such as the placenta and fetal liver. The primary challenge is developing an effective homogenization and extraction procedure to release the analyte from the tissue matrix before cleanup. The subsequent steps involving SPE and LC-MS/MS analysis are similar to those for plasma, but the method will require specific validation for the tissue matrix to account for different matrix effects.
Quantitative Data Summary
The following tables summarize typical validation parameters and performance characteristics from published LC-MS/MS methods for this compound.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Typical Sorbent | Oasis® MAX or HLB | Diethyl ether, Dichloromethane, Ethyl acetate |
| Reported Recovery | 88% - 97% | >80% (with deuterated IS) |
| Matrix Effect | Minimal to no significant effect reported | Can be significant if not optimized |
| LLOQ Achieved | 2 - 25 pg/mL | 10 pg/mL |
Table 2: Summary of Validated UPLC-MS/MS Method Parameters
| Parameter | Reported Values | Source(s) |
|---|---|---|
| Instrument | UPLC with Tandem Quadrupole MS | |
| Column | ACQUITY UPLC® BEH C18 (e.g., 50mm x 2.1mm, 1.7µm) | |
| Ionization Mode | Negative Ion Electrospray (ESI-) | |
| MRM Transition | Precursor Ion (m/z): 367.0; Product Ion (m/z): 249.1 | |
| Linearity Range | 5 - 500 pg/mL; 10 - 3000 pg/mL; 25 - 2000 pg/L | |
| Intra-day Precision (%RSD) | < 8.3% | |
| Inter-day Precision (%RSD) | < 13.7% |
| Accuracy (%RE) | -2.8% to 1.2% | |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from validated methods for high-sensitivity analysis.
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Sample Pre-treatment: To a 500 µL aliquot of human plasma, add a working solution of the internal standard (e.g., this compound-d5). Vortex gently. Dilute the sample with an aqueous buffer (e.g., 4% H3PO4 in water).
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Cartridge Conditioning: Condition an Oasis MAX (1 mL, 30 mg) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge sequentially with 1 mL of aqueous buffer followed by 1 mL of an organic solvent like methanol to remove interferences.
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Elution: Elute the this compound and internal standard from the cartridge using 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
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Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical parameters for chromatographic separation and detection.
-
LC System: ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
-
Column Temperature: 50 °C
-
Mobile Phase A: Acidic aqueous buffer (e.g., 0.1% Ammonium solution)
-
Mobile Phase B: Methanol/Acetonitrile mixture
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Gradient: A reversed-phase gradient designed to separate the analyte from endogenous components. A typical run time is 7-10 minutes.
-
Injection Volume: 5-10 µL
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MS System: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-S)
-
Ionization: ESI Negative
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Capillary Voltage: ~2.5-3.0 kV
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MRM Transitions:
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This compound: 367.0 -> 249.1
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This compound-d5 (IS): 372.5 -> 249.0
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Visualized Workflows and Pathways
References
Improving the shelf-life of Misoprostol acid formulations for research
This guide is intended for researchers, scientists, and drug development professionals to enhance the shelf-life and ensure the stability of misoprostol acid formulations for experimental use.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and storage of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or precipitate forms immediately upon adding to aqueous buffer (e.g., PBS, cell culture media). | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers (approx. 1.67 mg/mL in PBS, pH 7.2). The concentration of your final solution likely exceeds this limit.[1] Solvent Shock: The organic solvent from your stock solution is causing the compound to precipitate out when introduced to the aqueous environment. | 1. Verify Final Concentration: Ensure your final concentration in the aqueous buffer is below the solubility limit. You may need to perform serial dilutions. 2. Modify Dilution Method: Add the aqueous buffer to your aliquot of organic stock solution slowly while vortexing, rather than adding the stock directly to the full volume of buffer. 3. Use an Intermediate Solvent: If diluting from a highly concentrated DMSO stock, consider an intermediate dilution in ethanol before the final dilution into the aqueous medium. |
| Prepared aqueous solution loses biological activity rapidly (within hours or 1-2 days). | Hydrolytic Degradation: this compound is highly unstable in aqueous solutions, especially at neutral or alkaline pH. The primary degradation pathway is dehydration, which is catalyzed by water.[2] Commercial suppliers explicitly recommend not storing aqueous solutions for more than one day.[1][3] | 1. Prepare Fresh Daily: Aqueous solutions of this compound must be prepared fresh immediately before each experiment. Do not store them. 2. Use Anhydrous Solvents for Stocks: Prepare primary stock solutions in anhydrous organic solvents like DMSO or ethanol and store them at -20°C or -80°C.[1] |
| Stock solution in organic solvent (DMSO, Ethanol) shows decreased potency over time. | Improper Storage: Storage at room temperature or even 4°C can lead to degradation over extended periods. Presence of Water: The organic solvent may not be anhydrous, or the vial may have been opened multiple times in a humid environment, introducing moisture. | 1. Store Correctly: Store stock solutions in anhydrous DMSO or ethanol at -20°C for short-term (1 month) or -80°C for long-term (6+ months) stability. 2. Use Anhydrous Solvents: Use new, sealed vials of anhydrous grade solvents to prepare stock solutions. 3. Aliquot: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water. |
| Inconsistent experimental results between batches of prepared solutions. | Degradation: One or more of the prepared solutions may have degraded due to the reasons listed above. Pipetting Inaccuracy: Inaccuracy in pipetting small volumes from a highly concentrated primary stock solution. | 1. Implement Strict Protocols: Adhere strictly to the "Prepare Fresh Daily" rule for all aqueous solutions. 2. Perform Serial Dilutions: To improve accuracy, perform a serial dilution from your primary stock rather than a single large dilution. 3. Run Stability Checks: If inconsistency persists, perform a stability check on your stock solution using the HPLC method outlined in this guide. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability? A1: The primary cause is degradation catalyzed by water. Misoprostol, a prostaglandin E1 analog, has a β-hydroxy ketone moiety that is susceptible to dehydration, especially in aqueous environments. This leads to the formation of inactive degradation products, primarily Misoprostol A. This is followed by a slower isomerization to Misoprostol B. Epimerization at the C-8 position can also occur at higher temperatures.
Q2: What is the best solvent for preparing a stock solution of this compound? A2: Anhydrous organic solvents are recommended for stock solutions. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices. Ensure the solvent is high-purity and anhydrous to minimize water-catalyzed degradation.
Q3: How should I store my this compound stock solution? A3: For long-term stability, stock solutions prepared in anhydrous organic solvents should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture, and stored at -20°C or preferably -80°C. A product sheet for this compound in methyl acetate indicates stability for ≥2 years at -20°C.
Q4: Can I store this compound in an aqueous buffer like PBS or cell culture medium? A4: No. It is strongly recommended to not store this compound in aqueous solutions for any significant length of time. Multiple suppliers state that aqueous solutions should not be stored for more than one day. For any experiment, the final dilution into your aqueous buffer or medium should be made immediately before use from a frozen organic stock.
Q5: My powdered this compound has become oily/gummy. Is it still usable? A5: This may indicate the absorption of moisture from the atmosphere, which can catalyze degradation. While it might still have some activity, its purity is compromised. It is highly recommended to perform a purity analysis (e.g., via HPLC) before use. To prevent this, always store the solid compound in a desiccator at the recommended temperature (-20°C).
Q6: At what pH is this compound most stable? A6: Prostaglandin E1 analogs are generally more stable in slightly acidic conditions. One study on a related Prostaglandin E1 formulation found optimal stability at a pH of approximately 4 to 5. Degradation increases in neutral and alkaline solutions.
Data Presentation: Solubility & Storage Conditions
The following tables summarize key quantitative data for the handling and storage of this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | |
| Ethanol | ~50 mg/mL | |
| Dimethylformamide (DMF) | ~100 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1.67 mg/mL |
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Recommended Duration | Key Considerations | Reference(s) |
| Solid Compound | -20°C | Per manufacturer's expiry | Store in a desiccator; protect from moisture. | |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, Ethanol) | -20°C | ≥ 1 year | Aliquot into single-use vials to avoid moisture and freeze-thaw cycles. | |
| Stock Solution in Methyl Acetate | -20°C | ≥ 2 years | As supplied by manufacturer. | |
| Diluted Solution in Aqueous Buffer (e.g., PBS, Media) | 2-8°C or Room Temp | Not Recommended (Use Immediately) | Prepare fresh for each experiment. Do not store for more than one day. |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its primary degradation products.
1. Objective: To determine the concentration of this compound in a formulation and detect the presence of degradation products.
2. Materials & Reagents:
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This compound Reference Standard
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Acetonitrile (HPLC Grade)
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Water (HPLC Grade)
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Orthophosphoric Acid or Formic Acid
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HPLC system with UV or DAD detector
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C18 or Cyano analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions (Example):
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Column: Stable bond cyano column or a C18 column.
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Mobile Phase: A mixture of Water and Acetonitrile, with a small amount of acid. Example: Water:Acetonitrile:Orthophosphoric Acid (650:350:0.5 v/v/v).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 205 nm (Note: Misoprostol has a weak chromophore; low UV detection is necessary).
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Column Temperature: 30°C
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Injection Volume: 20 µL
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Autosampler Temperature: 6°C (to prevent degradation of samples while waiting for injection).
4. Procedure: a. Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL). b. Sample Preparation: Dilute the experimental formulation with the mobile phase to a final concentration that falls within the range of the calibration curve. c. Analysis: Inject the standards and samples onto the HPLC system. d. Data Processing: Integrate the peak area for this compound. The degradation products (like Misoprostol A) will appear as separate peaks with different retention times. Plot the calibration curve (Peak Area vs. Concentration) for the standards and use the resulting equation to calculate the concentration of this compound in the samples. e. Forced Degradation (Method Validation): To confirm the method is "stability-indicating," subject the this compound to forced degradation (e.g., treat with mild acid, base, and heat). Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Lyophilization for Long-Term Storage
Lyophilization (freeze-drying) can create a stable, amorphous solid dispersion of this compound. This is an advanced technique for preparing long-term research stocks. The following is a representative protocol based on methods for related prostaglandins and should be optimized for your specific equipment and formulation.
1. Objective: To prepare a stable, lyophilized powder of this compound that can be easily reconstituted.
2. Materials & Reagents:
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This compound
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Bulking Agent/Cryoprotectant: Mannitol or Lactose
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Solvent System: Tertiary-butyl alcohol (TBA) and Water for Injection (WFI)
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pH-adjusting buffer: Citrate buffer or similar organic acid buffer
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Sterile vials and stoppers suitable for lyophilization
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Lyophilizer (Freeze-dryer)
3. Formulation Preparation (Example): a. Prepare a co-solvent solution of 20% tertiary-butyl alcohol in WFI. b. Dissolve the bulking agent (e.g., Mannitol) in the co-solvent solution to a final concentration of 2-5% (w/v). c. Dissolve the this compound in the solution. The ratio of bulking agent to this compound should be very high (e.g., 10,000:1 to 40,000:1 w/w) to ensure proper dispersion. d. Adjust the pH of the final solution to 4.0 - 5.0 using a minimal amount of citrate buffer. This acidic pH is critical for stability. e. Sterilize the final solution by filtering through a 0.22 µm filter into sterile vials in an aseptic environment. Fill to approximately 1/3 of the vial volume. f. Partially insert lyophilization stoppers into the vials.
4. Lyophilization Cycle (Example): a. Loading: Load the vials onto the lyophilizer shelves, pre-cooled to 5°C. b. Freezing:
- Ramp down the shelf temperature to -50°C at a rate of 1°C/minute.
- Hold at -50°C for at least 3 hours to ensure complete freezing. c. Primary Drying (Sublimation):
- Apply a vacuum to the chamber, targeting a pressure of 100-200 mTorr .
- Once the vacuum is stable, ramp the shelf temperature to -10°C over 2 hours.
- Hold at -10°C for 24-48 hours, or until product temperature probes indicate the completion of ice sublimation. d. Secondary Drying (Desorption):
- Ramp the shelf temperature to 25°C over 4 hours.
- Hold at 25°C for at least 6-8 hours to remove residual bound water. e. Stoppering and Storage: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and fully stopper the vials. Seal the vials with aluminum crimps. Store the lyophilized product at 2-8°C, protected from light.
Visualizations
Chemical & Experimental Workflows
References
Technical Support Center: Adjusting for pH Effects on Misoprostol Acid Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Misoprostol acid, the active metabolite of Misoprostol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is pH important for its use in experiments?
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) and is rapidly metabolized to its biologically active form, this compound, after administration.[1][2] The stability and activity of this compound are significantly influenced by pH. As a carboxylic acid, its ionization state, solubility, and susceptibility to degradation are pH-dependent. Therefore, maintaining an optimal pH is critical for obtaining accurate and reproducible experimental results. The pKa of prostaglandin E1 is approximately 4.87, and it is expected that this compound has a similar pKa.[3]
Q2: At what pH is this compound most stable in aqueous solutions?
Q3: How does pH affect the biological activity of this compound?
The biological activity of this compound is mediated through its binding to prostanoid EP receptors (EP2, EP3, and EP4). The ionization state of this compound, which is dictated by the pH of the medium, can influence its ability to bind to these receptors. While specific data on pH effects on this compound receptor binding is limited, studies on other G protein-coupled receptors suggest that protonation can affect receptor activation. In clinical settings, a lower vaginal pH (more acidic) has been associated with a shorter induction-to-abortion interval, suggesting enhanced efficacy of Misoprostol. This may be due to improved absorption and/or a direct effect on its activity at the receptor level.
Q4: What are the main degradation products of this compound, and are they pH-dependent?
The degradation of Misoprostol, and by extension this compound, is primarily driven by dehydration and isomerization. The degradation of the related compound Prostaglandin E1 is catalyzed by both hydrogen ions (acidic conditions) and hydroxide ions (alkaline conditions), leading to the formation of Prostaglandin A1 (PGA1) and other degradation products. It is therefore crucial to control the pH of experimental solutions to minimize the formation of these inactive byproducts.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell culture experiments.
-
Possible Cause: Degradation of this compound in the cell culture medium. Standard cell culture media are typically buffered around pH 7.2-7.4, a range where Prostaglandin E1 is known to be less stable.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your cell culture medium, as cellular metabolism can cause it to become more acidic over time.
-
Fresh Preparation: Prepare fresh stock solutions of this compound in a slightly acidic buffer (e.g., citrate buffer, pH 4.5-5.0) and add it to the cell culture medium immediately before the experiment.
-
Minimize Incubation Time: Reduce the incubation time of this compound with the cells as much as possible to minimize degradation.
-
Stability Check: Perform a stability study of this compound in your specific cell culture medium at 37°C to determine its degradation rate.
-
Issue 2: Precipitation of this compound in stock solutions or experimental buffers.
-
Possible Cause: The solubility of this compound is pH-dependent. As a carboxylic acid, its protonated form (at low pH) is less soluble in aqueous solutions than its deprotonated, salt form (at higher pH).
-
Troubleshooting Steps:
-
Adjust Stock Solution pH: While acidic conditions favor stability, if you encounter solubility issues, you may need to slightly increase the pH of your stock solution. A compromise between stability and solubility may be necessary.
-
Use of Co-solvents: Consider using a small percentage of a water-miscible organic solvent, such as ethanol or DMSO, in your stock solution to improve solubility. However, ensure the final concentration of the organic solvent in your experiment is not toxic to the cells. Misoprostol is soluble in ethanol.
-
Sonication: Gentle sonication can help to dissolve any precipitate.
-
Issue 3: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent pH across different wells or flasks, or degradation of this compound over the course of the experiment.
-
Troubleshooting Steps:
-
Consistent Buffering: Ensure that all experimental solutions are prepared using the same buffer system and that the final pH is consistent across all replicates.
-
Control for Evaporation: In multi-well plates, evaporation can lead to changes in solute concentration and pH. Use appropriate sealing films or humidified incubators to minimize evaporation.
-
Time-Course Experiment: If you suspect degradation is occurring during the experiment, perform a time-course study to assess the stability of this compound under your specific experimental conditions.
-
Data on pH Effects
The following tables summarize the available quantitative data on the effects of pH on Misoprostol and its analogue, Prostaglandin E1.
Table 1: Stability of Prostaglandin E1 (PGE1) in Aqueous Solutions at 37°C
| pH | Solution | Stability | Reference |
| 4.5 | Isotonic Saline | 25% remaining after 32 days | |
| 4.7 | 0.01 M Phosphate Buffered Isotonic Saline | 25% remaining after 32 days | |
| 7.4 | 0.1 M Phosphate Buffered Water | 95% degraded by day 14 | |
| ≤ 3 | Aqueous Solution | Degradation is first-order with H+ concentration | |
| ≥ 10 | Aqueous Solution | Degradation is first-order with OH- concentration |
Table 2: Effect of Vaginal pH on the Efficacy of Vaginal Misoprostol for Midtrimester Abortion
| Vaginal pH Group | Mean Induction-Abortion Interval (hours) | Abortion Rate at 24 hours | Reference |
| < 5 | 12.1 | 100% | |
| ≥ 5 | 23.6 | 63.8% |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound in different pH buffers.
1. Materials and Reagents:
-
This compound standard
-
HPLC grade acetonitrile, water, and methanol
-
Ortho-phosphoric acid
-
Buffer salts (e.g., citrate, phosphate, borate) to prepare buffers of various pH (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile, water, and methanol. A reported method uses a gradient of mobile phase A (ACN:H2O:MeOH, 28:69:3 v/v/v) and mobile phase B (ACN:H2O:MeOH, 47:50:3 v/v/v).
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like ethanol.
-
Test Solutions: Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Stability Study:
-
Incubate the test solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding an equal volume of mobile phase and store at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to 200-205 nm.
-
Inject equal volumes of the samples from the stability study.
-
Record the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time for each pH.
-
The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Signaling pathway of this compound via EP receptors.
Caption: Experimental workflow for determining pH-dependent stability.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of oral vs. vaginal administration of Misoprostol on acid levels
For Researchers, Scientists, and Drug Development Professionals
Misoprostol, a synthetic prostaglandin E1 analog, is well-established for its role in reducing gastric acid secretion and is primarily indicated for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[1][2] Its mechanism of action involves the direct stimulation of prostaglandin E1 receptors on parietal cells within the stomach, which inhibits basal and nocturnal acid secretion.[1] While the oral route is the FDA-approved method for this gastrointestinal application, the vaginal administration of misoprostol is common in obstetric and gynecological practices. Understanding the pharmacokinetic differences between these two routes is crucial for predicting their respective impacts on systemic and local acid levels.
This guide provides a comparative analysis of oral versus vaginal administration of misoprostol, with a focus on the resulting levels of its active metabolite, misoprostol acid. While direct comparative studies on gastric acid levels are limited, the pharmacokinetic data presented here allows for informed inferences regarding the potential effects on gastric acid secretion.
Comparative Pharmacokinetics of Misoprostol: Oral vs. Vaginal Administration
The systemic concentration of misoprostol's active metabolite, this compound, dictates its therapeutic effects. Pharmacokinetic studies consistently demonstrate significant differences between the oral and vaginal routes of administration.
Oral administration of misoprostol leads to rapid absorption, resulting in a higher peak plasma concentration (Cmax) that is achieved more quickly (shorter Tmax) compared to vaginal administration.[3] Conversely, the vaginal route provides a slower onset of action but results in more sustained plasma concentrations over a longer duration, as reflected by a larger area under the curve (AUC).[3]
These differences suggest that oral administration would likely produce a more potent but shorter-acting effect on gastric acid suppression, while vaginal administration would lead to a more prolonged but less intense reduction in gastric acidity.
Table 1: Summary of Pharmacokinetic Data for this compound (400 µg Dose)
| Parameter | Oral Administration | Vaginal Administration | Significance |
| Mean Peak Plasma Concentration (Cmax) | 277 ± 124 pg/mL | 165 ± 86 pg/mL | P = 0.03 |
| Mean Time to Peak Concentration (Tmax) | 34 ± 17 minutes | 80 ± 27 minutes | P < 0.001 |
| Mean Area Under the Curve (AUC) up to 4 hours | 273.3 ± 110.0 pg·hr/mL | 503.3 ± 296.7 pg·hr/mL | P = 0.033 |
| Mean Area Under the Curve (AUC) up to 6 hours | 300.0 ± 103.3 pg·hr/mL | 956.7 ± 541.7 pg·hr/mL | P = 0.029 |
Data sourced from a comparative study on the pharmacokinetics of oral versus vaginal administration of misoprostol.
Experimental Protocols
The data presented in Table 1 is derived from a randomized controlled trial comparing the pharmacokinetics of a single 400 µg dose of misoprostol administered either orally or vaginally.
Study Population: The study included twenty women, ten of whom were pregnant and undergoing first-trimester abortions, and ten who were not pregnant.
Drug Administration:
-
Oral Group: Received a 400 µg misoprostol tablet administered orally.
-
Vaginal Group: Received a 400 µg misoprostol tablet placed in the vagina.
Blood Sampling: Serum levels of this compound were measured at 7.5, 15, 30, 45, 60, 90, 120, and 240 minutes after administration. The non-pregnant cohort had an additional blood sampling at 360 minutes.
Analytical Method: The concentration of this compound in serum samples was determined using a validated analytical method.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of misoprostol and the experimental workflow of a comparative pharmacokinetic study.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for Misoprostol Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of Misoprostol acid, the active metabolite of Misoprostol. The following sections detail the performance characteristics, experimental protocols, and underlying principles of these methods, supported by experimental data from published studies.
Overview of Analytical Techniques
The quantification of this compound in biological matrices presents a challenge due to its low plasma concentrations and short half-life. Several analytical techniques have been developed and validated to address this, primarily centering around chromatography coupled with mass spectrometry. The most prominent methods include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with mass spectrometry (GC-MS). Additionally, UV-Spectrophotometry has been explored as a simpler, though less sensitive, alternative.
Comparative Performance of Analytical Techniques
The following table summarizes the quantitative performance of different analytical techniques for this compound based on published validation data.
| Parameter | LC-MS/MS | GC-MS/MS | UV-Spectrophotometry |
| Linearity Range | 5 - 500 pg/mL | 0.5 - 2000 pg/mL | 1 - 5 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | ~1 pg/mL | 6.34 µg/mL |
| Intra-day Precision (%CV) | < 6.7% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Inter-day Precision (%CV) | < 4.0% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Accuracy (%RE) | -0.5 to 1.2% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Recovery | 89 - 97% | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| Sample Throughput | High | Moderate | High |
| Selectivity | High | High | Low |
| Derivatization Required | No | Yes | No |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is one of the most widely used methods for the quantification of this compound due to its high sensitivity and selectivity.
Sample Preparation (Solid Phase Extraction - SPE):
-
A 500 µL aliquot of plasma is diluted with an aqueous buffer solution.
-
The sample is loaded onto an Oasis MAX SPE cartridge, previously conditioned with an organic solvent and water.
-
The cartridge is washed with an aqueous buffer solution followed by an organic solvent.
-
The analyte is eluted with an acidic organic solvent.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase: A gradient of acidic aqueous buffer and a mixture of methanol and acetonitrile.
-
Flow Rate: Not specified in the provided text.
-
Column Temperature: 50 °C
-
Run Time: 10 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition: 383.4 → 117.0
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS offers high sensitivity for this compound analysis but requires a more complex sample preparation involving derivatization.
Sample Preparation:
-
This compound is extracted from serum or breast milk using a reversed-phase cartridge.
-
The extracted prostanoids are derivatized with O-2,3,4,5,6-pentafluorobenzylhydroxylamine hydrochloride (PFBHA) and 2,3,4,5,6-pentafluorobenzyl bromide (PFBB) to form pentafluorobenzyl oxime (PFBO)-pentafluorobenzyl ester (PFB) derivatives.
-
The sample is further purified by thin-layer chromatography.
-
A final derivatization to the trimethylsilyl ether is performed before GC-MS/MS analysis.
Chromatographic and Mass Spectrometry Conditions:
-
GC Column: Details not specified in the provided text.
-
Ionization Mode: Negative Ion Chemical Ionization (NICI)
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Precursor Ion: [M - pentafluorobenzyl (PFB)]- ([P]-)
-
Product Ions for Quantification: [P - 2TMSOH - C(6)F(5)CH(2)OH]- for this compound.
UV-Spectrophotometry
This method is simpler and more accessible but lacks the sensitivity and selectivity of mass spectrometry-based methods.
Sample Preparation:
-
A standard stock solution of Misoprostol is prepared in ethanol.
-
Working standards are prepared by further dilution in ethanol to achieve concentrations within the linear range (1-5 µg/ml).
Spectrophotometric Conditions:
-
Solvent: Ethanol
-
Wavelength of Maximum Absorbance (λmax): 275 nm
-
Analysis: The absorbance of the sample solution is measured and the concentration is determined from a calibration curve.
Visualizations
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of different bioanalytical methods.
A Double-Blind Comparison of Misoprostol and Prostaglandin E2 in Second-Trimester Pregnancy Termination
A Comparative Guide for Researchers and Drug Development Professionals
The termination of pregnancy in the second trimester is a complex medical procedure that often relies on the use of prostaglandins to induce uterine contractions and cervical ripening. Among the most utilized are Misoprostol, a prostaglandin E1 analogue, and Prostaglandin E2 (dinoprostone). This guide provides an objective comparison of their performance based on available clinical data, detailing experimental protocols and mechanisms of action to inform further research and drug development.
Experimental Protocols
The methodologies for the administration of Misoprostol and Prostaglandin E2 in second-trimester pregnancy termination vary across studies. Below are summaries of protocols from key comparative clinical trials.
Protocol from a Prospective, Randomized Trial
A study involving 55 pregnant women between 12 and 22 weeks' gestation compared the efficacy and safety of intravaginal Misoprostol with intravaginal Prostaglandin E2.[1] The indications for termination were intrauterine fetal death or medical or genetic reasons.[1]
-
Misoprostol Group: Participants received 200 micrograms of Misoprostol intravaginally every 12 hours.[1]
-
Prostaglandin E2 Group: Participants received 20 mg of Prostaglandin E2 (dinoprostone) intravaginally every 3 hours.[1]
Protocol from a Randomized Controlled Trial in Faisalabad
A randomized controlled trial conducted at the Independent Medical University in Faisalabad involved 130 women between 18 and 40 years of age, with a gestational age of 13 to 28 weeks, requiring pregnancy termination for intrauterine fetal demise or missed miscarriage.[2]
-
Misoprostol Group (n=65): Received 50 mcg of Misoprostol orally every 4 hours, with a maximum of five doses.
-
Prostaglandin E2 Group (n=65): Received 0.5 mg of Prostaglandin E2 intravaginally, with a maximum of three doses.
-
Efficacy Definition: Complete abortion was defined as the expulsion of all products of conception, confirmed by ultrasound 12 hours after treatment.
Data Presentation: Efficacy and Side Effects
The following tables summarize the quantitative data from comparative studies on the efficacy and side effect profiles of Misoprostol and Prostaglandin E2 in second-trimester pregnancy termination.
| Efficacy Outcome | Misoprostol | Prostaglandin E2 | Study |
| Successful Abortion Rate (within 24 hours) | 89% (25 of 28 women) | 81% (22 of 27 women) | Prospective, Randomized Trial |
| Mean Interval to Abortion (for successes within 24h) | 12.0 hours | 10.6 hours | Prospective, Randomized Trial |
| Complete Abortion Rate (Simultaneous Fetus & Placenta) | 43% | 32% | Prospective, Randomized Trial |
| Complete Abortion Rate | 95.4% | 76.9% | Randomized Controlled Trial in Faisalabad |
| Incomplete Abortion Rate | 4.6% | 23.1% | Randomized Controlled Trial in Faisalabad |
| Mean Induction-to-Delivery Time | 12.11 ± 3.12 hours | 12.29 ± 2.83 hours | Randomized Controlled Trial in Faisalabad |
| Side Effect | Misoprostol | Prostaglandin E2 | Study |
| Pyrexia (Fever) | 11% | 63% | Prospective, Randomized Trial |
| Vomiting | 4% | 33% | Prospective, Randomized Trial |
| Diarrhea | 4% | 30% | Prospective, Randomized Trial |
| Uterine Pain | 57% | 67% | Prospective, Randomized Trial |
Signaling Pathways and Experimental Workflow
The uterotonic effects of both Misoprostol and Prostaglandin E2 are mediated through their interaction with specific G protein-coupled receptors in the myometrium, leading to uterine contractions.
Signaling Pathways
Caption: Signaling pathways of Misoprostol and Prostaglandin E2 leading to uterine contractions.
Experimental Workflow
Caption: A generalized experimental workflow for a double-blind comparison study.
Summary and Conclusion
The available evidence from randomized clinical trials suggests that Misoprostol is an effective and often preferred alternative to Prostaglandin E2 for second-trimester pregnancy termination. While both drugs demonstrate efficacy in inducing abortion, Misoprostol is associated with a lower incidence of side effects such as pyrexia, vomiting, and diarrhea. Furthermore, Misoprostol is a more cost-effective option.
It is important for researchers and clinicians to consider the specific protocols, including dosage and route of administration, as these can influence both the efficacy and the side effect profile of each drug. The choice between Misoprostol and Prostaglandin E2 may also be guided by institutional guidelines, drug availability, and patient-specific factors. Future double-blind, placebo-controlled trials with standardized protocols could further elucidate the comparative effectiveness and safety of these two important medications.
References
A Comparative Guide to the Bioequivalence of Two Misoprostol Tablet Formulations
This guide provides a detailed comparison of the bioequivalence of two distinct misoprostol tablet formulations, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacokinetic profiles. The data presented is synthesized from multiple bioequivalence studies, focusing on key performance metrics and the methodologies employed to ascertain therapeutic equivalence.
Misoprostol, a synthetic prostaglandin E1 analog, is utilized for a variety of indications, including the prevention of nonsteroidal anti-inflammatory drug-induced gastric ulcers and for obstetric and gynecological purposes.[1] Ensuring the bioequivalence of different misoprostol formulations is crucial for interchangeable use and predictable therapeutic outcomes. Bioequivalence is established when the rate and extent of absorption of the active ingredient from two pharmaceutical products are not significantly different under similar experimental conditions.[2][3]
Pharmacokinetic Data Summary
The bioequivalence of misoprostol formulations is assessed by measuring the concentration of its active metabolite, misoprostol acid, in the plasma over time.[2][4] Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are pivotal in these assessments. The standard acceptance criterion for bioequivalence is that the 90% confidence intervals (CI) for the ratio of the geometric means of Cmax and AUC for the test and reference products fall within the range of 80% to 125%.
Below are summary tables from a representative bioequivalence study comparing a generic (Test) and a branded (Reference) 0.2 mg misoprostol tablet formulation.
Table 1: Pharmacokinetic Parameters of this compound (Mean ± SD) Following a Single Oral Dose of Two Formulations
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 1.941 ± 0.417 | 2.047 ± 0.397 |
| AUC0-t (ng·h/mL) | 1.535 ± 0.419 | 1.652 ± 0.400 |
| AUC0-∞ (ng·h/mL) | 1.576 ± 0.465 | 1.686 ± 0.396 |
| Tmax (h) | 0.415 ± 0.087 | 0.399 ± 0.097 |
| t1/2 (h) | 0.680 ± 0.371 | 0.650 ± 0.264 |
Source: Adapted from a single-dose, two-period, crossover study in healthy Chinese female volunteers.
Table 2: Bioequivalence Analysis of the Two Misoprostol Formulations
| Parameter | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 95.3% | Within 80% - 125% |
| AUC0-t | 92.65% | Within 80% - 125% |
| AUC0-∞ | 93.61% | Within 80% - 125% |
Source: Based on the study results which concluded that the two formulations were bioequivalent.
In a separate study comparing Angusta® (25 µg misoprostol) and Cytotec® (200 µg, with tablets quartered and dissolved for a 50 µg dose), the 90% CI for the ratios of AUC and Cmax were wider than the accepted 80-125% range, meaning bioequivalence could not be confirmed under the real-life clinical setting of the study. This highlights the importance of standardized study conditions in bioequivalence trials.
Experimental Protocols
The methodologies employed in bioequivalence studies of misoprostol are critical for ensuring the reliability of the results. The following protocols are based on common practices reported in the literature.
Study Design
A typical bioequivalence study for misoprostol tablets follows a randomized, single-dose, two-period, two-sequence, crossover design. This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least 7 days is implemented between the two periods to ensure the complete elimination of the drug from the body before the administration of the second formulation. The plasma elimination half-life of this compound is short, around 20-40 minutes, making a washout period of a few days sufficient.
Subject Population
The studies are generally conducted in healthy adult female volunteers. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria of the study.
Drug Administration and Blood Sampling
The misoprostol tablets are administered orally with a standardized volume of water after an overnight fast. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of this compound. A typical sampling schedule includes pre-dose and multiple post-dose time points, such as 0.083, 0.17, 0.25, 0.33, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, and 10 hours after drug administration.
Analytical Method
The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These methods offer high sensitivity and specificity, with lower limits of quantification typically around 5 pg/mL.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for two misoprostol tablet formulations.
Caption: Workflow of a two-period crossover bioequivalence study.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bioequivalence of two misoprostol tablets in healthy Chinese female volunteers: a single-dose, two-period, double crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. extranet.who.int [extranet.who.int]
Misoprostol's Impact on Endogenous Prostaglandin E2 Release: A Comparative Analysis with Placebo
This guide provides a detailed comparison of the effects of misoprostol, a synthetic prostaglandin E1 analog, and a placebo on the release of endogenous prostaglandin E2 (PGE2). The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key processes.
Misoprostol is recognized for its role in preventing gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. It functions by directly stimulating prostaglandin E1 receptors on parietal cells in the stomach, which leads to a reduction in gastric acid secretion[1]. While it is a prostaglandin E1 analog, its mechanism involves interaction with prostaglandin E2 receptors, specifically the EP3 subtype, to mediate its effects[2][3][4].
A key area of investigation has been misoprostol's effect on the natural production of prostaglandins. Research indicates that misoprostol can, paradoxically, inhibit the gastric mucosal release of endogenous prostaglandin E2.
Quantitative Data Summary
A single-blind, crossover study involving nine healthy volunteers was conducted to determine the influence of a single 200 microgram therapeutic dose of misoprostol on the gastric mucosal release of endogenous PGE2 compared to a placebo. The study measured PGE2 output under both basal conditions and in response to gastric luminal acidification. The results demonstrated a significant decrease in PGE2 output with misoprostol administration.
| Condition | Treatment | Mean PGE2 Output (pg/min) | Standard Error of the Mean (SEM) | Percentage Decrease from Placebo |
| Basal | Placebo | 110 | 18 | - |
| Misoprostol | 55 | 10 | 50% | |
| Acid-Stimulated | Placebo | 185 | 35 | - |
| Misoprostol | 80 | 15 | 56.8% |
Data extracted from a study by Mertz-Nielsen et al.
Experimental Protocols
Study Design: A single-blind, crossover study was conducted with nine healthy volunteers. Each participant received either a single 200 microgram dose of misoprostol or a placebo, instilled in a randomized order into the stomach.
Procedure:
-
Stomach Perfusion: The stomach of each subject was perfused with isotonic mannitol.
-
Drug Administration: A single therapeutic dose of 200 micrograms of misoprostol or a placebo was instilled into the stomach.
-
Sample Collection (Basal Conditions): Gastric output was collected to measure the basal release of PGE2.
-
Acid Stimulation: The stomach was then subjected to gastric luminal acidification using 0.1 M HCl at a rate of 5 ml/min for 10 minutes.
-
Sample Collection (Acid-Stimulated Conditions): Gastric output was collected following acid stimulation to measure the stimulated release of PGE2.
-
PGE2 Measurement: The concentration of PGE2 in the gastric output was quantified. While the specific assay is not detailed in the abstract, competitive enzyme immunoassays (ELISA) are a common and reliable method for quantifying PGE2 in biological samples such as serum, plasma, and cell culture supernatants.
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway of misoprostol.
Caption: Experimental workflow for comparing misoprostol and placebo effects on PGE2.
Caption: Misoprostol's signaling pathway via the EP3 receptor to reduce gastric acid.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
